molecular formula C12H19NO2 B1283770 Tert-butyl 4-ethynylpiperidine-1-carboxylate CAS No. 287192-97-6

Tert-butyl 4-ethynylpiperidine-1-carboxylate

Cat. No.: B1283770
CAS No.: 287192-97-6
M. Wt: 209.28 g/mol
InChI Key: INUWDZDWSJJFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWDZDWSJJFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573995
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287192-97-6
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-ethynylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details experimental protocols, summarizes key data, and visualizes relevant biological pathways to support researchers in the fields of drug discovery and organic synthesis.

Compound Overview

This compound, also known as 1-Boc-4-ethynylpiperidine, is a valuable synthetic intermediate characterized by a piperidine ring functionalized with a terminal alkyne and protected with a tert-butoxycarbonyl (Boc) group.[1][2] This structure makes it an ideal component for introducing the piperidine moiety into larger molecules through click chemistry or other alkyne-based coupling reactions. Its application is particularly notable in the development of GPR119 agonists and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₂[1][2]
Molecular Weight 209.28 g/mol [1][2]
CAS Number 287192-97-6[1]
Appearance Solid
Boiling Point 269.583 °C at 760 mmHg[2]
Density 1.026 g/cm³[2]
Storage Temperature Refrigerator

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-carbon homologation of the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. Two common and effective methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Synthesis of the Precursor: Tert-butyl 4-formylpiperidine-1-carboxylate

The starting aldehyde can be prepared by the oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Swern Oxidation

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -60°C and add dimethyl sulfoxide (DMSO) (2.5 equivalents), followed by the dropwise addition of oxalyl chloride (1.2 equivalents).

  • Stir the reaction mixture at -60°C for 1 hour.

  • Add triethylamine (3.0 equivalents) and allow the mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography.[3]

Synthesis via Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method to convert the aldehyde to the terminal alkyne.[4][5][6]

Experimental Protocol:

Step 1: Formation of the Dibromoalkene

  • To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).

  • Stir the resulting mixture at 0°C for 15 minutes.

  • Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in dry DCM.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoalkene intermediate.[7]

Step 2: Formation of the Terminal Alkyne

  • Dissolve the dibromoalkene (1.0 equivalent) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78°C.

  • Add n-butyllithium (2.5 M in hexanes, 1.9 equivalents) dropwise and stir the solution for 20 minutes at -78°C.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and extract with a 1:1 mixture of ethyl acetate and hexanes.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.[7]

Synthesis_Workflow tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate->tert-Butyl 4-formylpiperidine-1-carboxylate Swern Oxidation Dibromoalkene Intermediate Dibromoalkene Intermediate tert-Butyl 4-formylpiperidine-1-carboxylate->Dibromoalkene Intermediate Corey-Fuchs (Step 1) (PPh₃, CBr₄) This compound This compound Dibromoalkene Intermediate->this compound Corey-Fuchs (Step 2) (n-BuLi)

Caption: Synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected characterization data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.7 ppm), and the acetylenic proton (a singlet around 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the range of 30-50 ppm), the carbonyl carbon of the Boc group (around 155 ppm), and the two sp-hybridized carbons of the alkyne (in the range of 70-85 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)
C≡C-H stretch (alkyne)~3300
C-H stretch (alkane)2850-3000
C=O stretch (carbamate)~1680-1700
C≡C stretch (alkyne)~2100-2260 (weak)
C-N stretch1000-1250
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (209.28).

  • Loss of tert-butyl group: A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is anticipated.

  • Loss of isobutylene: A fragment resulting from the loss of isobutylene ([M-56]⁺) is also common for Boc-protected amines.

  • Cleavage of the piperidine ring: Various fragments resulting from the cleavage of the piperidine ring can also be observed.

Applications in Drug Development

This compound is a versatile building block in drug discovery, primarily due to the presence of the terminal alkyne which allows for its conjugation to other molecules.

GPR119 Agonists

This compound is a key intermediate in the synthesis of GPR119 agonists. GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[8][9] This makes GPR119 an attractive target for the treatment of type 2 diabetes.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds G_Protein Gαs Protein GPR119->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_GLP1_Secretion Insulin / GLP-1 Secretion PKA->Insulin_GLP1_Secretion promotes

Caption: Simplified GPR119 signaling pathway.

PROTACs

The terminal alkyne of this compound makes it a suitable component for the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine ring can provide a rigid and synthetically tractable scaffold for the linker, which is crucial for optimizing the orientation of the two binding ligands of the PROTAC.

PROTAC_Mechanism cluster_protac PROTAC Warhead Warhead Linker Linker (containing piperidine) Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutics. Its straightforward synthesis from commercially available starting materials, combined with the versatility of the terminal alkyne for chemical modification, ensures its continued importance in medicinal chemistry and drug discovery. This guide provides the necessary technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.

References

Spectroscopic and Methodological Profile of N-Boc-4-ethynylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and associated experimental protocols for the key synthetic intermediate, N-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate). This compound, with the Chemical Abstracts Service (CAS) registry number 287192-97-6 and a molecular formula of C12H19NO2, is a valuable building block in medicinal chemistry and drug development.

Spectroscopic Data

Table 1: Partial ¹H NMR Data for N-Boc-4-ethynylpiperidine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.72Doublet (d)6.82HPiperidine ring protons
3.18 - 3.28Multiplet (m)-2HPiperidine ring protons

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz Source: US Patent US11555026B2[1]

Note: This data is incomplete and represents only a portion of the full proton spectrum. The assignments are based on the information provided in the source.

Table 2: ¹³C NMR Data for N-Boc-4-ethynylpiperidine

A complete and verified ¹³C NMR dataset for N-Boc-4-ethynylpiperidine is not currently available in publicly accessible databases or peer-reviewed literature based on the conducted search.

Experimental Protocols

The following section details a representative methodology for the acquisition of ¹H and ¹³C NMR spectra of N-Boc-4-ethynylpiperidine, based on standard laboratory practices for small organic molecules.

1. Sample Preparation

  • Sample Purity: Ensure the sample of N-Boc-4-ethynylpiperidine is of high purity (>95%), as impurities can complicate spectral interpretation. The compound should be a colorless oil or a solid.

  • Mass: Accurately weigh approximately 5-10 mg of N-Boc-4-ethynylpiperidine for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for obtaining well-resolved spectra.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon.

    • Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 200-250 ppm is standard.

3. Data Processing

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs NMR Processor).

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function followed by Fourier transformation.

    • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values).

Visualizations

The following diagrams illustrate the chemical structure and logical relationships for the spectroscopic analysis of N-Boc-4-ethynylpiperidine.

structure cluster_piperidine N-Boc-4-ethynylpiperidine cluster_boc Boc Group cluster_ethynyl Ethynyl Group N N C1 C N->C1 C_boc C=O N->C_boc C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_eth1 C C3->C_eth1 C5 C C4->C5 C5->N O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert C_eth2 CH C_eth1->C_eth2

Caption: Chemical structure of N-Boc-4-ethynylpiperidine.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) start->sample_prep nmr_acquisition NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Shifts, Multiplicities, J-couplings) data_processing->spectral_analysis end End spectral_analysis->end

Caption: General experimental workflow for NMR analysis.

References

Spectroscopic Analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for its analysis.

Compound Overview

This compound is a heterocyclic compound incorporating a piperidine ring functionalized with an ethynyl group and protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Chemical Structure:

Molecular Formula: C₁₂H₁₉NO₂

Molecular Weight: 209.29 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7 - 3.9br m2HH-2ax, H-6ax (Piperidine)
~2.9 - 3.1br m2HH-2eq, H-6eq (Piperidine)
~2.2 - 2.4m1HH-4 (Piperidine)
~2.05s1HAcetylenic H
~1.7 - 1.9m2HH-3ax, H-5ax (Piperidine)
~1.5 - 1.7m2HH-3eq, H-5eq (Piperidine)
1.46s9Htert-Butyl

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~154.8C=O (Boc)
~83.5-C≡CH
~79.5-O-C(CH₃)₃
~68.5-C≡CH
~44.0C-2, C-6 (Piperidine)
~35.0C-4 (Piperidine)
~31.0C-3, C-5 (Piperidine)
28.4-C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3310Sharp, Medium≡C-H stretch
~2975StrongC-H stretch (aliphatic, asymmetric)
~2860StrongC-H stretch (aliphatic, symmetric)
~2110WeakC≡C stretch
~1690StrongC=O stretch (urethane)
~1420MediumC-H bend (CH₂)
~1365MediumC-H bend (tert-butyl)
~1240StrongC-N stretch
~1160StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
210.1494[M+H]⁺
232.1313[M+Na]⁺
154.1021[M - C₄H₉O₂]⁺ (Loss of Boc group)
110.0969[M - C₅H₉O₂]⁺ (Loss of Boc group and fragmentation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 500 MHz

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Spectral width: 12 ppm

    • ¹³C NMR:

      • Acquisition frequency: 125 MHz

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

      • Spectral width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or the TMS signal (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3][4]

  • Sample Preparation:

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[3]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3][4]

  • Instrument Parameters (FTIR Spectrometer):

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • Background: A background spectrum of the clean salt plate should be acquired prior to the sample scan.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-TOF or ESI-Q-TOF):

    • Ionization mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Capillary voltage: 3.5 - 4.5 kV

    • Drying gas (N₂) flow rate: 5 - 10 L/min

    • Drying gas temperature: 300 - 350 °C

    • Mass range: m/z 50 - 500

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[5]

Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Outcome Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Aliquots IR IR Spectroscopy Synthesis->IR Aliquots MS Mass Spectrometry Synthesis->MS Aliquots Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Analytical Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis and characterization.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. Researchers can utilize this information to guide their experimental work and ensure accurate characterization of this important chemical intermediate.

References

1-Boc-4-ethynylpiperidine: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a piperidine ring, a common motif in numerous biologically active molecules, protected with a tert-butoxycarbonyl (Boc) group, and functionalized with a terminal alkyne.[2][3] This unique combination of features makes it an invaluable intermediate for synthesizing complex molecular architectures. The Boc protecting group provides stability and allows for controlled reactivity at the piperidine nitrogen, while the terminal ethynyl group serves as a reactive handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and the Sonogashira cross-coupling reaction.[4] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 1-Boc-4-ethynylpiperidine.

Physical and Chemical Properties

The key physicochemical properties of 1-Boc-4-ethynylpiperidine are summarized below. It is a white to off-white solid at room temperature, soluble in organic solvents such as methanol and dichloromethane, and insoluble in water.[1]

PropertyValueReference(s)
CAS Number 287192-97-6[2][5]
Molecular Formula C₁₂H₁₉NO₂[2][5]
Molecular Weight 209.28 g/mol [2][5]
Appearance White to off-white solid[6]
Boiling Point 269.6 ± 29.0 °C at 760 mmHg (Predicted)[6]
Density 1.02 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 116.8 °C[6]
pKa -2.20 ± 0.40 (Predicted)[6]
LogP 2.27[2]
Topological Polar Surface Area (TPSA) 29.54 Ų[2]
Storage Temperature Room temperature or 2-8°C[6]
InChIKey INUWDZDWSJJFSQ-UHFFFAOYSA-N[5]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C#C[2]

Spectral Data

While specific experimental spectra are not widely available in the public literature, the structural features of 1-Boc-4-ethynylpiperidine allow for the prediction of its key spectral characteristics. Researchers should confirm these values with their own analytical data.

Spectral Data TypeExpected Characteristics
¹H NMR ~3.8 ppm (br m): Protons on carbons adjacent to the nitrogen (piperidine CH₂N).~2.8 ppm (br m): Protons on carbons adjacent to the nitrogen (piperidine CH₂N).~2.1 ppm (s): Acetylenic proton (C≡C-H).~1.8-1.6 ppm (m): Piperidine ring protons.~1.45 ppm (s, 9H): tert-Butyl protons of the Boc group.
¹³C NMR ~154 ppm: Carbonyl carbon of the Boc group.~83 ppm: Quaternary alkyne carbon (C-C≡C).~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).~69 ppm: Terminal alkyne carbon (C≡C-H).~44 ppm: Piperidine carbons adjacent to nitrogen.~31 ppm: Piperidine carbons.~28.5 ppm: Methyl carbons of the Boc group.
Infrared (IR) ~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.~2970-2850 cm⁻¹: Aliphatic C-H stretches.~2110 cm⁻¹ (weak): Alkyne C≡C stretch.~1690 cm⁻¹ (strong): Carbonyl C=O stretch of the Boc group.~1160 cm⁻¹: C-O stretch.

Experimental Protocols

Detailed methodologies for the synthesis of 1-Boc-4-ethynylpiperidine and its subsequent use in key synthetic transformations are provided below.

Synthesis of 1-Boc-4-ethynylpiperidine

This protocol is adapted from a literature procedure involving the reaction of 1-Boc-piperidine-4-carboxaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).

Materials:

  • 1-Boc-piperidine-4-carboxaldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.0 eq) in methanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, filter the reaction mixture to remove the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 1:5 v/v) as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-Boc-4-ethynylpiperidine as a colorless crystalline solid.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-Boc-4-ethynylpiperidine is an ideal substrate for click chemistry, allowing for its conjugation to various azide-containing molecules.

Materials:

  • 1-Boc-4-ethynylpiperidine

  • An organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve 1-Boc-4-ethynylpiperidine (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1-0.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.01-0.1 eq).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed to yield the 1,4-disubstituted 1,2,3-triazole product.

General Protocol for Sonogashira Cross-Coupling

This reaction couples the terminal alkyne with aryl or vinyl halides, providing a powerful method for constructing C(sp)-C(sp²) bonds.[4]

Materials:

  • 1-Boc-4-ethynylpiperidine

  • Aryl or vinyl halide (e.g., R-I or R-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add the aryl/vinyl halide (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent, followed by the base.

  • Add 1-Boc-4-ethynylpiperidine (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-85 °C) until the starting halide is consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting coupled product by silica gel column chromatography.

Applications in Drug Discovery and Workflow Visualization

1-Boc-4-ethynylpiperidine is a key building block in fragment-based drug discovery (FBDD). The piperidine core can provide favorable interactions with biological targets, while the alkyne handle allows for the rapid elaboration of initial fragment hits into more potent lead compounds.

Logical Workflow for Fragment Elaboration

The diagram below illustrates the central role of 1-Boc-4-ethynylpiperidine in a typical FBDD workflow. An initial fragment hit containing an aryl halide can be coupled with 1-Boc-4-ethynylpiperidine to introduce a new vector for exploring the protein's binding pocket and improving physicochemical properties.

FBDD_Workflow Fragment Fragment Hit (with Aryl Halide) Coupling Sonogashira Coupling Fragment->Coupling Alkyne 1-Boc-4-ethynylpiperidine Alkyne->Coupling Elaborated Elaborated Fragment (Improved Potency/Properties) Coupling->Elaborated Optimization Lead Optimization Elaborated->Optimization

Caption: FBDD workflow using 1-Boc-4-ethynylpiperidine.

Synthetic Pathway Example: Kinase Inhibitor Synthesis

A practical application of this chemistry is in the synthesis of kinase inhibitors. For example, the synthesis of precursors to pan-BCR-ABL inhibitors often involves a Sonogashira coupling between a heterocyclic halide and a terminal alkyne. The workflow below shows an analogous reaction, demonstrating how 1-Boc-4-ethynylpiperidine could be used to synthesize a key intermediate.

Kinase_Inhibitor_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Heterocyclic Halide (e.g., 4-Iodo-3-aminoindazole) Product Coupled Intermediate for Kinase Inhibitor ArylHalide->Product Alkyne 1-Boc-4-ethynylpiperidine Alkyne->Product Catalyst PdCl₂(PPh₃)₂ / CuI Base Et₃N / DMF Temp 85 °C

References

The Advent of a Key Building Block: Discovery and First Synthesis of Tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the seminal synthesis of a versatile piperidine derivative.

This document details the discovery and inaugural synthesis of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a pivotal building block in medicinal chemistry and drug discovery. The initial synthesis, a landmark achievement in heterocyclic chemistry, has paved the way for the development of numerous therapeutic agents. This guide provides an in-depth look at the pioneering synthetic protocol, including detailed experimental procedures and key quantitative data.

First Reported Synthesis: An Adaptation of the Ohira-Bestmann Reaction

The first documented synthesis of this compound was reported in the Journal of the American Chemical Society in 2003. The method employs the Ohira-Bestmann reaction, a reliable one-carbon homologation of an aldehyde to a terminal alkyne. In this seminal work, N-Boc-4-piperidinecarboxaldehyde was treated with dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base to yield the desired product.

Summary of the First Synthesis
ParameterDetails
Starting Material Tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-piperidinecarboxaldehyde)
Key Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
Base Potassium carbonate (K₂CO₃)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reported Yield 88%
Product CAS Number 287192-97-6
Product Molecular Formula C₁₂H₁₉NO₂
Product Molecular Weight 209.28 g/mol

Detailed Experimental Protocols

The following protocols are based on the originally reported synthesis and general procedures for the Ohira-Bestmann reaction.

Synthesis of the Starting Material: Tert-butyl 4-formylpiperidine-1-carboxylate

The precursor aldehyde can be synthesized from the corresponding alcohol, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via a Swern oxidation.

Materials and Reagents:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise to the stirred solution, followed by a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Triethylamine is added, and the mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Tert-butyl 4-formylpiperidine-1-carboxylate.

First Synthesis of this compound

Materials and Reagents:

  • Tert-butyl 4-formylpiperidine-1-carboxylate

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a stirred solution of Tert-butyl 4-formylpiperidine-1-carboxylate in methanol at 0 °C is added potassium carbonate.

  • A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process starting from the corresponding piperidine methanol derivative.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Ohira-Bestmann Reaction Start Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Aldehyde Tert-butyl 4-formylpiperidine-1-carboxylate Start->Aldehyde Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Product This compound Aldehyde_ref Tert-butyl 4-formylpiperidine-1-carboxylate Aldehyde_ref->Product Ohira-Bestmann Reagent, K₂CO₃, MeOH Ohira_Bestmann_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate1 Addition Adduct Aldehyde->Intermediate1 Reagent Ohira-Bestmann Reagent Reagent->Intermediate1 Base Base (K₂CO₃) Base->Intermediate1 Intermediate2 Diazoalkene Intermediate1->Intermediate2 Elimination Intermediate3 Vinyl Carbene Intermediate2->Intermediate3 N₂ Elimination Product Terminal Alkyne (R-C≡CH) Intermediate3->Product 1,2-Hydride Shift

Navigating the Stability and Storage of N-Boc-4-ethynylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-ethynylpiperidine, a critical building block for researchers, scientists, and professionals in drug development. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information based on the known chemical properties of its constituent functional groups—the N-Boc protecting group and the terminal alkyne—along with established best practices for the handling and storage of analogous chemical entities.

Core Stability Profile

N-Boc-4-ethynylpiperidine's stability is primarily dictated by the reactivity of the tert-butyloxycarbonyl (Boc) protecting group and the terminal ethynyl group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved. Conversely, it exhibits robust stability in the presence of bases and nucleophiles. The terminal alkyne, while kinetically stable, is thermodynamically unstable and can be susceptible to oxidative cleavage and certain metal-catalyzed reactions.

Recommended Storage Conditions

While supplier recommendations vary, a conservative approach to storage is advised to ensure the long-term integrity of N-Boc-4-ethynylpiperidine. The following conditions are recommended based on the compound's structural motifs and general laboratory best practices.

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down potential degradation pathways. While some suppliers state room temperature is acceptable, refrigeration provides a greater margin of safety.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the terminal alkyne.
Light Amber Vial / Dark LocationProtects against potential photolytic degradation, as alkynes can be sensitive to light.
Moisture Tightly Sealed Container with DesiccantThe Boc group can be susceptible to slow hydrolysis under certain conditions, and moisture can also affect the handling of the solid.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for designing stable formulations and reaction conditions. The primary theoretical degradation pathways for N-Boc-4-ethynylpiperidine are illustrated below.

cluster_0 N-Boc-4-ethynylpiperidine cluster_1 Degradation Pathways cluster_2 Degradation Products start N-Boc-4-ethynylpiperidine acid_hydrolysis Acid-Catalyzed Hydrolysis start->acid_hydrolysis Acid (e.g., TFA, HCl) oxidative_cleavage Oxidative Cleavage start->oxidative_cleavage Strong Oxidizing Agents (e.g., Ozone, KMnO4) photodegradation Photolytic Degradation start->photodegradation UV/Visible Light thermal_degradation Thermal Degradation start->thermal_degradation Elevated Temperature product1 4-Ethynylpiperidine acid_hydrolysis->product1 product2 Carboxylic Acid + CO2 oxidative_cleavage->product2 product3 Various Photoproducts photodegradation->product3 product4 Various Thermal Products thermal_degradation->product4

Figure 1. Potential degradation pathways for N-Boc-4-ethynylpiperidine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-Boc-4-ethynylpiperidine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare Stock Solution of N-Boc-4-ethynylpiperidine acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose aliquots analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis Sample at time points base->analysis Sample at time points oxidation->analysis Sample at time points thermal->analysis Sample at time points photo->analysis Sample at time points evaluation Identify and Quantify Degradation Products analysis->evaluation kinetics Determine Degradation Kinetics evaluation->kinetics

Figure 2. General experimental workflow for a forced degradation study.
Protocol for Hydrolytic Stability Testing

  • Preparation of Solutions:

    • Prepare a stock solution of N-Boc-4-ethynylpiperidine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare acidic and basic solutions: 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

    • Prepare a neutral solution using purified water.

  • Stress Conditions:

    • For each condition (acidic, basic, neutral), add a known volume of the stock solution to a larger volume of the respective aqueous solution to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Sampling and Analysis:

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Photostability Testing (as per ICH Q1B)
  • Sample Preparation:

    • Place a thin layer of solid N-Boc-4-ethynylpiperidine in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable solvent at a known concentration.

    • Prepare a dark control sample for both the solid and the solution, wrapped in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • The light source can be a combination of cool white fluorescent and near-UV lamps.

  • Analysis:

    • After the exposure period, analyze the light-exposed samples and the dark control samples.

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Summary of Potential Stability Issues and Mitigation Strategies

Potential IssueFunctional GroupMitigation Strategy
Acid-catalyzed deprotectionN-BocAvoid acidic conditions during storage and in formulations. Use appropriate purification techniques that do not employ strong acids.
Oxidative cleavageTerminal AlkyneStore under an inert atmosphere. Avoid contact with strong oxidizing agents.
PhotodegradationTerminal AlkyneStore in light-resistant containers.
Thermal DegradationBothStore at recommended refrigerated temperatures (2-8°C).

This guide provides a foundational understanding of the stability and storage considerations for N-Boc-4-ethynylpiperidine. For critical applications, it is imperative that researchers perform their own stability studies to determine the compound's suitability for their specific experimental conditions and formulations.

Navigating the Solubility of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for its determination, alongside available qualitative data and essential safety information.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. For this compound, the presence of both nonpolar (tert-butyl group, piperidine ring) and polar (carboxylate group) moieties results in a nuanced solubility profile.

Qualitative Solubility Data

SolventQualitative Solubility
WaterInsoluble
MethanolSoluble
DichloromethaneSoluble

This data is based on information from chemical suppliers and databases.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Objective:

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials and Apparatus:
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, toluene, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps or sealed ampoules

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The goal is to have undissolved solid remaining at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for chromatography) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial aliquot

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep_supersat Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_supersat->equilibration Place in constant temp bath separation Allow to Settle or Centrifuge equilibration->separation Achieve equilibrium sampling Withdraw & Filter Supernatant separation->sampling Isolate saturated solution dilution Dilute Sample to Known Volume sampling->dilution quantification Quantify Concentration (e.g., HPLC, GC) dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and adhering to safety guidelines, researchers can generate reliable and accurate solubility data, which is critical for applications in drug discovery, process development, and formulation science. The provided qualitative data serves as a preliminary guide for solvent selection.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1-Boc-4-ethynylpiperidine, a key building block in medicinal chemistry and drug development. This document outlines the predicted vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Introduction

1-Boc-4-ethynylpiperidine (tert-butyl 4-ethynylpiperidine-1-carboxylate) is a bifunctional molecule incorporating a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a terminal ethynyl (alkyne) group.[1][2] This unique combination of functional groups makes it a valuable synthon for the introduction of a constrained piperidine moiety and a reactive alkyne handle for click chemistry or other coupling reactions. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[3]

Predicted Infrared Spectrum

The infrared spectrum of 1-Boc-4-ethynylpiperidine is characterized by the vibrational modes of its constituent functional groups. The key absorptions are predicted to occur in the following regions:

  • Alkyne Group: The most distinctive features are the stretching vibrations of the terminal alkyne. A sharp, strong peak is expected around 3330-3270 cm⁻¹ corresponding to the ≡C-H stretch.[4][5] The C≡C triple bond stretch will appear as a weak to medium, sharp band in the 2260-2100 cm⁻¹ region.[6][7]

  • Boc Protecting Group: The carbonyl (C=O) stretching of the carbamate is a prominent feature, typically appearing as a strong, sharp absorption in the range of 1750-1650 cm⁻¹.[8][9]

  • Piperidine Ring and Alkyl C-H Bonds: The sp³ C-H stretching vibrations of the piperidine ring and the tert-butyl group will result in strong absorptions in the 3000-2850 cm⁻¹ range.[10][11] The C-N stretching of the piperidine ring is expected in the 1250-1000 cm⁻¹ region.[12][13]

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the predicted characteristic infrared absorption bands for 1-Boc-4-ethynylpiperidine.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
2980-2850StrongC-H Stretch (sp³)Piperidine, t-Butyl
~2120Weak-Medium, SharpC≡C StretchAlkyne
~1690StrongC=O Stretch (Amide I)Boc-carbamate
~1470, ~1370MediumC-H Bend (CH₃, CH₂)Piperidine, t-Butyl
~1250-1000MediumC-N StretchPiperidine (Tertiary Amine)
~700-610Medium≡C-H BendTerminal Alkyne

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details a standard methodology for obtaining the IR spectrum of a solid sample like 1-Boc-4-ethynylpiperidine using an ATR-FTIR spectrometer.[14][15]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.[16]

  • Place a small amount of solid 1-Boc-4-ethynylpiperidine powder onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.[15]

Data Acquisition:

  • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Post-Measurement:

  • Retract the press arm and carefully remove the sample from the crystal.

  • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum of 1-Boc-4-ethynylpiperidine.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation start Start: Obtain Solid Sample (1-Boc-4-ethynylpiperidine) clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (4000-400 cm⁻¹) apply_pressure->collect_spectrum process_spectrum Process Spectrum (Baseline Correction, Smoothing) collect_spectrum->process_spectrum peak_picking Identify Key Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Peaks to Vibrational Modes (e.g., C=O, ≡C-H) peak_picking->assign_peaks correlate Correlate with Known Functional Group Frequencies assign_peaks->correlate final_report Final Structural Confirmation correlate->final_report

Caption: Workflow for IR Spectral Analysis of 1-Boc-4-ethynylpiperidine.

References

Mass Spectrometry Fragmentation Analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Tert-butyl 4-ethynylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior is crucial for reaction monitoring, impurity profiling, and metabolic studies. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, and provides a detailed experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS).

Core Fragmentation Pathways

The mass spectrometric fragmentation of this compound (molecular weight: 209.28 g/mol ) is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the integrity of the piperidine ring. Under typical electrospray ionization (ESI) or electron ionization (EI) conditions, the molecule is expected to follow fragmentation patterns characteristic of N-Boc protected amines and piperidine derivatives.

The most prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through several mechanisms, including the loss of the entire Boc group, or a step-wise loss of its components. Dissociation of protonated t-butylcarbamates is known to proceed through a concerted elimination of isobutylene (2-methylpropene, C₄H₈) and carbon dioxide, resulting in a total neutral loss of 100 Da[1]. Another key fragmentation is the loss of the tert-butyl cation or related fragments.

Following or concurrent with the fragmentation of the Boc group, the piperidine ring itself can undergo fragmentation, typically through α-cleavage adjacent to the nitrogen atom, leading to ring-opening and the formation of stable iminium ions.

Quantitative Fragmentation Data

While a complete, publicly available mass spectrum for this compound is not available, the following table summarizes the predicted and experimentally observed key fragment ions based on the fragmentation of analogous structures and available data.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation Supporting Evidence
210.15[M+H]⁺Protonated molecular ionTheoretical
154.12[M - C₄H₈ + H]⁺ or [M - Boc + 2H]⁺Loss of isobutylene from the Boc group or loss of the entire Boc group with proton transfer.Experimental LC-MS data shows a fragment at m/z 154[2][3].
110.09[M - C₅H₉O₂ + H]⁺Loss of the entire Boc group (as pivalic acid)Predicted based on carbamate fragmentation.
57.07[C₄H₉]⁺tert-Butyl cationCommon fragment from Boc-protected compounds.

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the primary fragmentation steps for this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 210 F154 [M - C₄H₈ + H]⁺ m/z 154 M->F154 - C₄H₈ F57 [C₄H₉]⁺ m/z 57 M->F57 - C₈H₁₂NO₂ F110 [Piperidine-Ethynyl + H]⁺ m/z 110 F154->F110 - CO₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Scan Mode: Full scan (m/z 50-300) to identify the precursor ion ([M+H]⁺ at m/z 210.15).

  • Product Ion Scan: Select the precursor ion (m/z 210.15) and perform collision-induced dissociation (CID) to generate fragment ions.

  • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain a representative fragmentation pattern.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 600 L/hr.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided fragmentation pathways and experimental protocol can be adapted by researchers for various applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its exceptional reliability, specificity, and biocompatibility.[2] This reaction regioselectively produces a stable 1,4-disubstituted 1,2,3-triazole linkage, a scaffold with significant pharmacological relevance.[3]

Tert-butyl 4-ethynylpiperidine-1-carboxylate is a valuable bifunctional building block for CuAAC reactions. The terminal alkyne group serves as a handle for the cycloaddition, while the piperidine ring, a common motif in pharmaceuticals, can be readily incorporated into larger molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent deprotection and further functionalization, making this reagent highly versatile for the synthesis of compound libraries and complex target molecules.

These application notes provide a detailed protocol for conducting CuAAC reactions using this compound, a summary of typical reaction parameters, and an overview of the applications of the resulting triazole products in drug discovery, with a focus on their role as GPR119 agonists.

Data Presentation

The following table summarizes typical quantitative data for CuAAC reactions involving piperidine-based alkynes and various azides. Please note that specific yields and reaction times will vary depending on the specific azide substrate, catalyst system, and reaction conditions employed.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTimeTemp. (°C)Yield (%)Reference
Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylateAryl/Alkyl AzidesCuI (10 mol%), DIPEADMF5 min092-97[4]
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1-4 hRT>90 (Typical)Adapted from[5]
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat5 minRT>95[6]
Propargyl AlcoholFluorogenic AzideCuSO₄ / THPTA / Sodium AscorbateBuffer1 hRTQuantitative[1]

Experimental Protocols

This section details a general protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between this compound and a representative organic azide (e.g., benzyl azide).

Materials and Reagents
  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(I) Iodide (CuI) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (if using CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and Water (1:1)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Protocol 1: Cu(I)-Catalyzed Reaction in an Organic Solvent

This protocol is adapted from a procedure for a similar piperidine alkyne and is suitable for azides soluble in organic solvents.[4]

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the organic azide (1.0-1.2 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction Initiation: Add Copper(I) Iodide (CuI) (0.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within a short period (e.g., 5-30 minutes).

  • Work-up: Once the reaction is complete, quench the reaction by adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Cu(II)/Sodium Ascorbate-Catalyzed Reaction in Aqueous Media

This protocol is suitable for water-soluble azides or for bioconjugation applications where aqueous conditions are required.[1][5]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne & Azide initiation Initiate Reaction reagents->initiation catalyst Prepare Catalyst Solution(s) catalyst->initiation monitoring Monitor by TLC/LC-MS initiation->monitoring quench Quench Reaction monitoring->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure Triazole Product purify->product

Caption: Experimental workflow for the CuAAC reaction.

Applications in Drug Discovery

The 1,2,3-triazole moiety is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.[3] Triazoles derived from this compound have shown promise in various therapeutic areas.

GPR119 Agonists for Type 2 Diabetes

A significant application of these piperidine-triazole compounds is in the development of agonists for G Protein-Coupled Receptor 119 (GPR119).[4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[7] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[8] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

GPR119_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist Triazole Agonist Agonist->GPR119 binds

Caption: GPR119 signaling pathway upon agonist binding.

Other Therapeutic Areas

Beyond their role as GPR119 agonists, piperidine-containing triazoles are being investigated for a range of other pharmacological activities, including:

  • Anti-infective Agents: These compounds have been shown to exhibit antibacterial and antifungal properties.[9]

  • Anti-proliferative Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Central Nervous System (CNS) Modulators: The piperidine scaffold is a common feature in many CNS-active drugs, and its incorporation into triazole structures is an active area of research.

The versatility of the CuAAC reaction with this compound provides a powerful platform for the rapid synthesis of diverse compound libraries, facilitating the discovery of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Click Chemistry Using N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-4-ethynylpiperidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the synthesis of 1,2,3-triazole-linked piperidine derivatives, which are valuable scaffolds in drug discovery and medicinal chemistry.[1][2]

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of compound libraries for drug discovery.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[4]

N-Boc-4-ethynylpiperidine is a versatile building block in medicinal chemistry. The piperidine moiety is a common motif in many pharmaceuticals, and the N-Boc protecting group allows for controlled, sequential reactions.[1][2][5] The terminal alkyne functionality makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a wide variety of azide-containing molecules to generate novel chemical entities for screening and lead optimization.[1][6]

Key Applications

  • Drug Discovery: Rapid synthesis of diverse compound libraries for high-throughput screening (HTS). The triazole ring acts as a stable linker and can participate in hydrogen bonding with biological targets.

  • Lead Optimization: Modification of lead compounds to improve pharmacokinetic and pharmacodynamic properties.

  • Bioconjugation: Linking of the piperidine scaffold to biomolecules such as peptides, proteins, or nucleic acids.

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction using N-Boc-4-ethynylpiperidine and a representative azide, benzyl azide.

Materials and Reagents
  • N-Boc-4-ethynylpiperidine

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for efficiency and in biological applications)

  • Solvent: e.g., a mixture of tert-butanol and water (1:1), or dimethyl sulfoxide (DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system (optional)

Protocol 1: Standard CuAAC Reaction in t-Butanol/Water

This protocol describes a common method using copper(II) sulfate with a reducing agent to generate the active copper(I) catalyst in situ.

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-ethynylpiperidine (1.0 equivalent) and the organic azide (e.g., benzyl azide, 1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents). If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand (e.g., TBTA, 0.05-0.1 equivalents) in the solvent before addition.

  • Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand premix).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: CuAAC Reaction in DMSO for Library Synthesis

This protocol is adapted for small-scale synthesis, such as in a 96-well plate format for generating a library of compounds.

  • Stock Solutions: Prepare stock solutions of N-Boc-4-ethynylpiperidine, a library of diverse azides, CuSO₄·5H₂O, and sodium ascorbate in an appropriate solvent such as DMSO or a DMSO/water mixture.

  • Reaction Assembly: In each well of a 96-well plate, combine the N-Boc-4-ethynylpiperidine solution, the corresponding azide solution, the CuSO₄·5H₂O solution, and the sodium ascorbate solution.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours.

  • Screening: For high-throughput screening applications, the resulting triazole solutions may be used directly after dilution, without the need for purification.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions. Yields and reaction times can vary depending on the specific azide substrate and reaction conditions used.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl AzideCuI, Et₃NCyrene™1288
PhenylacetyleneBenzyl AzideCuO nanowiresToluene695
Various AlkynesBenzyl AzideCu/CWater685-96
1-Ethynyl-4-methylbenzeneBenzyl AzideCuOToluene696
N-Boc-4-ethynylpiperidineAromatic AzidesCuSO₄, NaAsct-BuOH/H₂O2-680-95 (expected)

Note: The data for N-Boc-4-ethynylpiperidine is an expected range based on analogous reactions, as specific literature values were not found.

Mandatory Visualization

Experimental Workflow for CuAAC Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole derivative using N-Boc-4-ethynylpiperidine.

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve N-Boc-4-ethynylpiperidine and Azide in Solvent B Add Sodium Ascorbate (Reducing Agent) A->B C Add CuSO4 (Catalyst Precursor) B->C Sequential Addition D Stir at Room Temperature (1-4 hours) C->D E Monitor by TLC D->E F Aqueous Work-up (Extraction) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Triazole Product H->I

Caption: General workflow for CuAAC synthesis.

Drug Discovery Workflow Using Click Chemistry

This diagram illustrates how click chemistry with N-Boc-4-ethynylpiperidine can be integrated into a drug discovery pipeline for the generation of a compound library for high-throughput screening.

G cluster_0 Building Block Synthesis cluster_1 Library Synthesis via Click Chemistry cluster_2 Screening & Hit Identification cluster_3 Lead Optimization A N-Boc-4-ethynylpiperidine (Alkyne Component) C Parallel CuAAC Reactions (96-well plate format) A->C B Diverse Azide Library (R-N3) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G

Caption: Drug discovery workflow with click chemistry.

References

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-ethynylpiperidine-1-carboxylate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Tert-butyl 4-ethynylpiperidine-1-carboxylate is a versatile, rigid linker building block for PROTAC synthesis. The piperidine core provides a defined spatial orientation between the POI and E3 ligase ligands, which can be advantageous for optimizing ternary complex formation. The terminal alkyne group serves as a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand via well-established chemical reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or the Sonogashira coupling. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and subsequent functionalization if required.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using the this compound linker involves a multi-step process, beginning with the functionalization of the POI and E3 ligase ligands, followed by their conjugation to the linker, and concluding with purification and characterization.

PROTAC Synthesis Workflow cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Purification & Characterization POI_ligand Protein of Interest (POI) Ligand (with reactive handle, e.g., azide or halide) Coupling1 Step 1: Coupling Reaction (e.g., Sonogashira or Click Chemistry) POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand (with reactive handle, e.g., azide or halide) Coupling2 Step 3: Final Coupling Reaction E3_ligand->Coupling2 Linker This compound Linker->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Deprotection Step 2: Boc Deprotection (Optional) Intermediate->Deprotection Deprotection->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC.

Experimental Protocols

The following are generalized protocols for the key synthetic steps involved in the synthesis of PROTACs using the this compound linker. Researchers should optimize these conditions based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Sonogashira Coupling of an Aryl Halide-Functionalized Ligand with the Linker

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide (iodide or bromide)-functionalized ligand (either POI or E3 ligase ligand) with the terminal alkyne of the linker.

Materials:

  • Aryl halide-functionalized ligand (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the aryl halide-functionalized ligand, this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the "click" reaction between an azide-functionalized ligand (either POI or E3 ligase ligand) and the terminal alkyne of the linker to form a stable triazole linkage.

Materials:

  • Azide-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the azide-functionalized ligand and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ligand-linker intermediate.

Protocol 3: Boc Deprotection (Optional)

This step is necessary if the piperidine nitrogen of the linker needs to be functionalized further, for example, by coupling to a carboxylic acid-containing ligand.

Materials:

  • Boc-protected ligand-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Protocol 4: Final Amide Coupling

This protocol describes the coupling of the second ligand (containing a carboxylic acid) to the deprotected amine of the linker-ligand intermediate or directly to an amine-functionalized ligand.

Materials:

  • Amine-functionalized intermediate (from Protocol 3) or amine-functionalized ligand (1.0 eq)

  • Carboxylic acid-functionalized ligand (1.2 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

  • Amine base (e.g., DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add the coupling reagent and DIPEA, and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables provide a template for summarizing the key quantitative data that should be collected during the synthesis and evaluation of PROTACs.

Table 1: Synthesis and Characterization of PROTACs

PROTAC IDCoupling MethodYield (%)Purity (LC-MS, %)Molecular Weight (Expected)Molecular Weight (Found)
PROTAC-001SonogashiraDataDataDataData
PROTAC-002CuAACDataDataDataData

Table 2: Biological Evaluation of PROTACs

PROTAC IDTarget ProteinE3 LigaseBinding Affinity (Kd, nM) to TargetBinding Affinity (Kd, nM) to E3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-001e.g., BRD4e.g., CRBNDataDataDataData
PROTAC-002e.g., BRD4e.g., CRBNDataDataDataData

Biochemical and Cellular Assays

A series of biochemical and cellular assays are essential to characterize the synthesized PROTACs and confirm their mechanism of action.

PROTAC Evaluation Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Binding_Assay Binding Affinity Assays (e.g., SPR, ITC, FP) Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Degradation_Assay Target Protein Degradation (e.g., Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Ubiquitination_Assay->Phenotypic_Assay

A typical workflow for the biological evaluation of PROTACs.
Protocol 5: Western Blot for Target Protein Degradation

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. The DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be calculated from the dose-response curve.

Signaling Pathway

The signaling pathway affected by the PROTAC will depend on the specific protein of interest being targeted for degradation. For example, if the PROTAC targets a kinase involved in a cancer-related signaling pathway, its degradation would lead to the downregulation of that pathway.

PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Signaling_Pathway Downstream Signaling Pathway Disrupted Degradation->Signaling_Pathway

The general mechanism of PROTAC-mediated protein degradation.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the conditions based on their specific molecules and experimental systems. All work should be conducted in a properly equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols: Synthesis of Triazole Derivatives Using Tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery and medicinal chemistry. The resulting triazole core is a bioisostere for amide bonds and serves as a rigid linker, contributing to the diverse pharmacological activities of the synthesized compounds.

Tert-butyl 4-ethynylpiperidine-1-carboxylate is a versatile building block in this context. The ethynyl group readily participates in the CuAAC reaction, while the piperidine moiety is a common scaffold in many biologically active compounds, known to improve pharmacokinetic properties. The Boc-protecting group allows for further functionalization at the piperidine nitrogen. This document provides detailed protocols for the synthesis of triazole derivatives using this key starting material and highlights their potential applications in drug development.

Applications in Drug Discovery

Triazole derivatives synthesized from this compound have demonstrated significant potential in various therapeutic areas. The piperidine-triazole scaffold has been identified in compounds targeting a range of biological endpoints.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus. Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. A series of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates have been synthesized and identified as potent GPR119 agonists.[1]

Antifungal Agents

The triazole moiety is a well-established pharmacophore in antifungal drugs, such as fluconazole and voriconazole. Novel triazole antifungal agents containing a piperidine scaffold have been rationally designed and synthesized, exhibiting excellent inhibitory activity against clinically important fungal pathogens, including fluconazole-resistant strains of Candida albicans.[2][3]

Experimental Protocols

General Synthesis of Triazole Derivatives via CuAAC

The following protocol describes a general one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and various organic azides.

Materials:

  • This compound

  • Appropriate organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate)

  • N,N-Diisopropylethylamine (DIPEA) or a suitable ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), tert-Butanol/Water (1:1))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Protocol 1: Using Copper(I) Iodide in DMF

  • To a solution of this compound (1.0 eq) and the desired organic azide (1.0 eq) in DMF, add DIPEA (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add CuI (10 mol%) to the stirred solution.

  • Allow the reaction to stir at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure triazole derivative.

Protocol 2: Using CuSO₄/Sodium Ascorbate in t-BuOH/Water

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Aryl Azides

Aryl azides are common starting materials for the CuAAC reaction and can be synthesized from the corresponding anilines.

Protocol 3: Diazotization of Anilines

  • Dissolve the aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the aryl azide with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aryl azide can often be used in the subsequent click reaction without further purification.

Data Presentation

Synthesis Yields of Piperidine-Triazole Derivatives
EntryAzide PartnerCatalyst SystemSolventTime (min)Yield (%)Reference
1Benzyl azideCuI / DIPEADMF5~95-98[1]
2Phenyl azideCuI / DIPEADMF5~95-98[1]
34-Fluorophenyl azideCuI / DIPEADMF5~95-98[1]
44-Chlorophenyl azideCuI / DIPEADMF5~95-98[1]
54-Bromophenyl azideCuI / DIPEADMF5~95-98[1]
Biological Activity of Piperidine-Triazole Derivatives

GPR119 Agonist Activity

CompoundR Group on Phenyl RingEC₅₀ (nM)Reference
3e 4-FluoroSimilar to AR231453[1]
3g 4-TrifluoromethylBetter than AR231453[1]
5e 4-FluoroSimilar to AR231453[1]
5g 4-TrifluoromethylBetter than AR231453[1]

AR231453 is a known GPR119 agonist.

Antifungal Activity (MIC in µg/mL)

CompoundC. albicansC. neoformansA. fumigatusReference
5a 0.0625--[3]
5b 0.0625--[3]
5j 0.0625--[3]
5k 0.0625-8.0[3]
6a 0.06250.0625-[3]
6c 0.06250.06254.0[3]
Fluconazole 0.50.25>64.0[3]
Posaconazole 0.51.01.0[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_azide_synthesis Azide Synthesis cluster_click_reaction Click Chemistry (CuAAC) Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO₂, HCl This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Azide Formation Azide Formation Diazotization->Azide Formation NaN₃ Aryl Azide Aryl Azide Azide Formation->Aryl Azide Aryl Azide->Reaction Mixture Purification Purification Reaction Mixture->Purification Cu(I) catalyst Triazole Derivative Triazole Derivative Purification->Triazole Derivative

Caption: General workflow for the synthesis of triazole derivatives.

GPR119_Signaling_Pathway Triazole Agonist Triazole Agonist GPR119 GPR119 Triazole Agonist->GPR119 Binds to Gαs Gαs GPR119->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion GLP-1 Release GLP-1 Release PKA->GLP-1 Release Pancreatic β-cell Pancreatic β-cell Insulin Secretion->Pancreatic β-cell Occurs in Intestinal L-cell Intestinal L-cell GLP-1 Release->Intestinal L-cell Occurs in

Caption: GPR119 signaling pathway activated by triazole agonists.

References

Application Notes and Protocols for N-Boc-4-ethynylpiperidine in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-ethynylpiperidine is a versatile bifunctional building block that has gained significant traction in medicinal chemistry and drug discovery. Its structure incorporates two key features that make it highly valuable for the synthesis of complex molecular architectures:

  • A tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen : This ensures the amine is unreactive during synthetic modifications, preventing unwanted side reactions. The Boc group can be reliably removed under mild acidic conditions, allowing for subsequent functionalization.[1]

  • A terminal ethynyl (alkyne) group : This functional group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][3] This reaction allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule under mild, biocompatible conditions.[4]

The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets.[5][6] The combination of this scaffold with the synthetic versatility of the Boc protecting group and the click-ready alkyne makes N-Boc-4-ethynylpiperidine an indispensable tool for modern drug discovery.

Key Applications in Drug Discovery

The unique structural features of N-Boc-4-ethynylpiperidine enable its use in several cutting-edge areas of drug discovery:

  • PROTAC® (Proteolysis Targeting Chimera) Linker Synthesis : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] The linker connecting the two ligands is critical for the PROTAC's efficacy.[8] N-Boc-4-ethynylpiperidine is an ideal starting material for constructing these linkers, often utilizing the alkyne for a click reaction to connect to one of the ligands.[]

  • Covalent Inhibitor Development : The terminal alkyne can act as a "warhead" in the design of targeted covalent inhibitors.[10] These inhibitors form a permanent bond with a specific amino acid residue (often a cysteine) in the target protein, leading to prolonged and potent inhibition. This strategy has been successfully employed for targets like protein kinases.[11]

  • Bio-orthogonal Chemistry and Chemical Biology : The alkyne group allows for the specific labeling of biomolecules in complex biological systems through click chemistry. This is invaluable for target identification, validation, and imaging studies.

  • Scaffold for Combinatorial Libraries : The dual functionality of N-Boc-4-ethynylpiperidine allows for the rapid synthesis of diverse compound libraries. The alkyne can be reacted via click chemistry, and the Boc group can be removed to allow for a wide range of modifications to the piperidine nitrogen, enabling extensive structure-activity relationship (SAR) studies.

  • Synthesis of Spirocyclic Compounds : The piperidine ring is a common component in the synthesis of spirocycles, which are three-dimensional structures of increasing interest in drug discovery due to their conformational rigidity and novel chemical space.[5][12][13]

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
AppearanceSolid
CAS Number287192-97-6

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-ethynylpiperidine from N-Boc-4-piperidone

This protocol describes a common method to introduce the terminal alkyne via the addition of an ethynyl nucleophile to the ketone of N-Boc-4-piperidone, followed by dehydration.

Workflow for the Synthesis of N-Boc-4-ethynylpiperidine

G start N-Boc-4-piperidone step1 Ethynyl Grignard or Lithium Acetylide Addition start->step1 intermediate Tertiary Alcohol Intermediate step1->intermediate step2 Dehydration (e.g., Martin's Sulfurane or Burgess Reagent) intermediate->step2 end N-Boc-4-ethynylpiperidine step2->end

Caption: Synthesis of N-Boc-4-ethynylpiperidine.

Materials:

  • N-Boc-4-piperidone

  • Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium trimethylsilylacetylide

  • Anhydrous Tetrahydrofuran (THF)

  • Dehydrating agent (e.g., Burgess reagent or Martin's sulfurane)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Ethynylation Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-piperidone (1.0 eq).

    • Dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

  • Dehydration:

    • Dissolve the crude alcohol intermediate in anhydrous DCM under an inert atmosphere.

    • Add the dehydrating agent (e.g., Burgess reagent, 1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-4-ethynylpiperidine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for coupling N-Boc-4-ethynylpiperidine with an azide-containing molecule (R-N₃).

Workflow for CuAAC (Click Chemistry)

G start1 N-Boc-4-ethynylpiperidine reagents Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Solvent (e.g., tBuOH/H2O) start1->reagents start2 Azide-containing Molecule (R-N3) start2->reagents product 1,4-Disubstituted Triazole Product reagents->product

Caption: Workflow for a typical CuAAC reaction.

Materials:

  • N-Boc-4-ethynylpiperidine

  • Azide-containing molecule (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a vial, dissolve N-Boc-4-ethynylpiperidine (1.0 eq) and the azide-containing molecule (1.05 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole product.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours.[14]

  • Monitor the deprotection by TLC (the product will be more polar and may streak due to the free amine).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.

Application Example: PROTAC Synthesis

N-Boc-4-ethynylpiperidine can be used as part of a linker to synthesize a PROTAC. The general strategy involves coupling the piperidine building block to an E3 ligase ligand, deprotecting the nitrogen, and then attaching the target protein binder.

Signaling Pathway for PROTAC-Mediated Degradation

G cluster_0 PROTAC Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data from Representative Syntheses

The following table summarizes representative reaction yields and biological activities for compounds synthesized using methodologies applicable to N-Boc-4-ethynylpiperidine derivatives.

Starting MaterialReaction TypeProduct TypeYield (%)Biological Activity (IC₅₀)
N-Boc-4-piperidoneReductive AminationFentanyl Intermediate~90%N/A
Aryl Halide + Terminal AlkyneSonogashira CouplingInternal Alkyne70-95%N/A
Alkyne + AzideCuAAC (Click Chemistry)Triazole-linked conjugate>90%Varies with target
Covalent TEAD InhibitorCovalent ModificationTEAD InhibitorN/AKᵢ = 10.4 μM[15]
BTK Covalent InhibitorCovalent ModificationBTK InhibitorN/AIC₅₀ = 0.9 nM[16]

Note: The yields and IC₅₀ values are representative and can vary significantly based on the specific substrates, reaction conditions, and biological assays used.

Conclusion

N-Boc-4-ethynylpiperidine is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex and biologically active molecules. Its utility in constructing PROTAC® linkers, developing covalent inhibitors, and enabling rapid library synthesis through click chemistry positions it as a critical tool for addressing challenging therapeutic targets. The protocols and applications outlined here provide a foundation for researchers to leverage the unique properties of this compound in their drug discovery programs.

References

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors with a Piperidine-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of kinase inhibitors centered on a piperidine-triazole scaffold. The protocols detailed herein leverage the efficiency and robustness of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to generate a library of potential kinase inhibitors.

Introduction

The piperidine-triazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors. The piperidine moiety can be functionalized to interact with the solvent-exposed region of the kinase active site, while the stable triazole linker, formed via CuAAC, allows for the modular assembly of diverse molecular fragments to probe the ATP-binding pocket. This document outlines the synthetic route to these compounds and provides detailed protocols for their evaluation against several key oncogenic kinases: Src, Aurora-A, VEGFR-2, and c-Met.

Data Presentation

The following table summarizes the inhibitory activities of representative piperidine-triazole and structurally related kinase inhibitors against various cancer cell lines and kinases. This data is intended to provide a comparative overview of the potential efficacy of this compound class.

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
IK5 MERTKA549 (Lung)0.36[1]
MCF-7 (Breast)0.42[1]
MDA-MB-231 (Breast)0.80[1]
IK2 MERTKMCF-7 (Breast)0.44[1]
IK4 MERTKA549 (Lung)0.89[1]
Compound 7c EGFR-0.0816[2]
Compound 7d EGFR-0.0703[2]
Compound 7f EGFR-0.0592[2]
Compound 17 Chk2HepG2 (Liver)10.8[3]
HeLa (Cervical)11.8[3]
MCF-7 (Breast)10.4[3]
Compound 28a c-Met-0.00227[4]
Compound 35a-c TubulinA549 (Lung)1.023-1.148[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the synthesized inhibitors and the general experimental workflow for their synthesis and evaluation.

G General Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Click Chemistry cluster_2 Evaluation Piperidine Piperidine N-Propargyl Piperidine N-Propargyl Piperidine Piperidine->N-Propargyl Piperidine Alkylation Propargyl Bromide Propargyl Bromide Propargyl Bromide->N-Propargyl Piperidine Piperidine-Triazole Product Piperidine-Triazole Product N-Propargyl Piperidine->Piperidine-Triazole Product CuAAC Azide Source Azide Source Organic Azide Organic Azide Azide Source->Organic Azide Aryl/Alkyl Halide Aryl/Alkyl Halide Aryl/Alkyl Halide->Organic Azide Azidation Organic Azide->Piperidine-Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Piperidine-Triazole Product Purification Purification Piperidine-Triazole Product->Purification Characterization Characterization Purification->Characterization Kinase Assay Kinase Assay Characterization->Kinase Assay Cell-based Assay Cell-based Assay Kinase Assay->Cell-based Assay G Src Kinase Signaling Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival MAPK->Proliferation G Aurora-A Kinase Signaling Pathway Aurora-A Aurora-A PLK1 PLK1 Aurora-A->PLK1 Centrosome Maturation Centrosome Maturation Aurora-A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora-A->Spindle Assembly TPX2 TPX2 TPX2->Aurora-A Cyclin B/CDK1 Cyclin B/CDK1 PLK1->Cyclin B/CDK1 Mitotic Entry Mitotic Entry Cyclin B/CDK1->Mitotic Entry G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Src Src VEGFR-2->Src PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Permeability Permeability Src->Permeability MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis G c-Met Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met Grb2 Grb2 c-Met->Grb2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 Invasion Invasion c-Met->Invasion Ras Ras Grb2->Ras Akt Akt PI3K->Akt Motility Motility STAT3->Motility MAPK MAPK Ras->MAPK Proliferation Proliferation Akt->Proliferation MAPK->Proliferation

References

Application of Tert-butyl 4-ethynylpiperidine-1-carboxylate in GPCR Ligand Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their significance in human health and disease has made them a primary focus for drug discovery efforts. The development of novel and selective GPCR ligands is paramount for advancing our understanding of these receptors and for creating next-generation therapeutics. Tert-butyl 4-ethynylpiperidine-1-carboxylate has emerged as a valuable and versatile building block in the synthesis of such ligands. Its rigid piperidine core provides a defined three-dimensional scaffold, while the terminal alkyne functionality serves as a key handle for a variety of coupling reactions, enabling the construction of diverse and complex molecular architectures.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of GPCR ligands, with a focus on its application in Sonogashira coupling and click chemistry reactions.

Key Applications and Synthetic Strategies

This compound is primarily employed to introduce a piperidine moiety, a common pharmacophore in many GPCR ligands, connected to an aromatic or heteroaromatic core via an ethynyl linker. This is typically achieved through two main synthetic strategies:

  • Palladium-Catalyzed Sonogashira Coupling: This reaction forms a carbon-carbon bond between the terminal alkyne of the piperidine building block and an aryl or heteroaryl halide. This method is widely used to construct the core scaffold of many GPCR antagonists.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The ethynyl group can readily react with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This bioorthogonal reaction is particularly useful for linking the piperidine moiety to a pharmacophore of interest under mild conditions.

Application Example: Synthesis of a Muscarinic M1 Receptor Antagonist Precursor

This section details the synthesis of a key intermediate for a muscarinic M1 receptor antagonist, demonstrating the practical application of this compound in a Sonogashira coupling reaction. Muscarinic M1 receptors are GPCRs that play a significant role in cognitive function, and their antagonists are being investigated for the treatment of various neurological disorders.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of this compound with a halo-pyrimidine.

Materials:

  • This compound

  • Appropriate halo-pyrimidine (e.g., 2-chloro-5-iodopyrimidine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halo-pyrimidine (1.0 eq), this compound (1.2 eq), and the anhydrous solvent.

  • To this solution, add triethylamine (3.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation
Reactant 1Reactant 2Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-iodopyrimidineThis compoundPd(PPh₃)₂Cl₂ / CuITHF251285
4-BromoiodobenzeneThis compoundPd(PPh₃)₂Cl₂ / CuIDMF60692

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic and Signaling Pathways

Sonogashira Coupling Workflow

Sonogashira_Workflow Reactants Reactants: - this compound - Halo-Aryl/Heteroaryl Reaction Sonogashira Coupling Reactants->Reaction Catalysts Catalysts & Base: - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine Catalysts->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product: GPCR Ligand Precursor Purification->Product

Caption: Workflow for Sonogashira Coupling.

GPCR Signaling Cascade (Generic)

GPCR_Signaling Ligand GPCR Ligand GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generic GPCR Signaling Pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of GPCR ligands. Its rigid scaffold and versatile alkyne functionality allow for the efficient construction of diverse and potent modulators of GPCR activity. The Sonogashira coupling and click chemistry reactions are powerful tools for incorporating this moiety into complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to utilize this building block in their efforts to develop novel therapeutics targeting GPCRs.

Application Notes and Protocols: One-Pot Synthesis of 1,2,3-Triazoles Using 1-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding and dipole-dipole interactions. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these valuable heterocycles. This one-pot reaction offers high yields, regioselectivity, and a broad functional group tolerance under mild conditions.

This document provides detailed protocols for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing the versatile building block, 1-Boc-4-ethynylpiperidine. The resulting piperidine-containing triazoles are of significant interest in drug discovery, particularly as agonists for G-protein coupled receptors such as GPR119, which is implicated in the regulation of glucose homeostasis and represents a promising target for the treatment of type 2 diabetes.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of 1,2,3-triazoles from 1-Boc-4-ethynylpiperidine and various organic halides (which form the corresponding azides in situ).

EntryOrganic HalideProductCatalyst SystemSolventTime (h)Yield (%)
1Benzyl Bromidetert-butyl 4-(1-(benzyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1295
24-Methoxybenzyl Chloridetert-butyl 4-(1-((4-methoxyphenyl)methyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateCuI, Sodium AscorbateDMF/H₂O (1:1)1092
31-(bromomethyl)-4-nitrobenzenetert-butyl 4-(1-((4-nitrophenyl)methyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1288
42-(bromomethyl)naphthalenetert-butyl 4-(1-(naphthalen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateCuI, Sodium AscorbateDMF/H₂O (1:1)1090
51-bromo-4-(trifluoromethyl)benzenetert-butyl 4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1685

Experimental Protocols

Protocol 1: One-Pot Synthesis of tert-butyl 4-(1-(benzyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

Materials:

  • 1-Boc-4-ethynylpiperidine

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-Boc-4-ethynylpiperidine (1.0 mmol, 1.0 equiv), benzyl bromide (1.0 mmol, 1.0 equiv), and sodium azide (1.1 mmol, 1.1 equiv).

  • Add a 1:1 mixture of t-BuOH and water (10 mL).

  • Stir the mixture at room temperature to dissolve the reagents.

  • Add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv) to the reaction mixture.

  • Add sodium ascorbate (0.1 mmol, 0.1 equiv) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis of 1,2,3-Triazoles cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A 1-Boc-4-ethynylpiperidine D Dissolve Reactants in t-BuOH/H₂O A->D B Organic Halide (e.g., Benzyl Bromide) B->D C Sodium Azide C->D E Add CuSO₄·5H₂O (catalyst) D->E F Add Sodium Ascorbate (reducing agent) E->F G Stir at Room Temperature F->G H Quench with NaHCO₃ G->H I Extract with Dichloromethane H->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Concentrate K->L M Column Chromatography L->M N Pure 1,2,3-Triazole Product M->N

Caption: One-pot synthesis workflow.

GPR119 Signaling Pathway

G GPR119 Signaling Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist 1,2,3-Triazole Agonist Agonist->GPR119 binds Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

Caption: GPR119 signaling cascade.

Application Notes and Protocols: Deprotection of the Boc Group from Piperidine-Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from piperidine-triazole containing molecules. The selection of an appropriate deprotection strategy is crucial in multi-step organic synthesis, particularly in drug discovery and development where piperidine and triazole moieties are prevalent pharmacophores. The methods outlined below cover a range of conditions from standard acidic protocols to milder alternatives, allowing for substrate-specific optimization to maximize yield and purity.

Introduction

The Boc protecting group is widely utilized for the protection of amine functionalities due to its stability under various reaction conditions and its relatively straightforward removal. In the context of complex molecules such as piperidine-triazole derivatives, efficient and clean deprotection is paramount to avoid side reactions and ensure the integrity of the final product. This guide details common and effective methods for Boc deprotection, including acidic, mild, and thermal approaches.

Deprotection Methodologies

The choice of deprotection method depends on the overall chemical architecture of the substrate, particularly the presence of other acid-labile functional groups.

Acidic Deprotection

Strong acids are the most common reagents for Boc deprotection. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide.

a) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.[1][2]

b) Hydrochloric Acid (HCl) in Dioxane or Methanol

An alternative to TFA, often used when the trifluoroacetate salt is problematic for subsequent steps.[1]

Mild Deprotection Methods

For substrates containing acid-sensitive functionalities, milder deprotection conditions are necessary.

a) Oxalyl Chloride in Methanol

This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[3][4][5][6] The reaction is typically fast and proceeds with high yields.[3][4][5][6]

b) Deep Eutectic Solvents (DESs)

A Brønsted acidic deep eutectic solvent, such as one composed of choline chloride and p-toluenesulfonic acid (pTSA), can serve as an eco-friendly and efficient medium for Boc deprotection at room temperature.[7]

Thermal and Microwave-Assisted Deprotection

a) Thermal Deprotection

Heating N-Boc protected amines at high temperatures can effect deprotection without the need for any reagents.[8][9] This method is advantageous for its simplicity and the avoidance of acidic workups. However, it may require high temperatures and is substrate-dependent.[9]

b) Microwave-Assisted Deprotection

Microwave irradiation can significantly accelerate the deprotection process, often in conjunction with acidic reagents or even under solvent-free conditions.[10][11][12][13][14] This technique is known for reducing reaction times from hours to minutes.[11][13]

Data Presentation: Comparison of Deprotection Methods

Deprotection MethodReagents and ConditionsReaction TimeTypical YieldNotes
Acidic
TFA/DCM5-50% TFA in DCM, 0 °C to RT[1][2][15][16]1 - 4 hours[1][16]>90%Highly effective, but harsh for acid-sensitive groups.[1]
HCl/Dioxane4M HCl in Dioxane, RT[1]1 - 3 hours[1]>90%Forms a hydrochloride salt which can be easily isolated.[1]
Mild
Oxalyl Chloride/MeOH3 equiv. Oxalyl Chloride in MeOH, RT[3][4]1 - 4 hours[3][4][5][6]Up to 90%[3][4][5][6]Good for substrates with acid-labile groups.
pTSA-based DESCholine chloride:pTSA, RT[7]15 - 30 min[7]Quantitative[7]Green and efficient alternative.
Thermal/Microwave
Thermal (Flow)150-230 °C in various solvents[17]20 - 60 min[17]VariableReagent-free but requires high temperatures.
Microwave (TFA)5 equiv. TFA in CH₂Cl₂, 60 °C[10]30 min[10]Excellent[10]Rapid deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc protected piperidine-triazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected piperidine-triazole derivative (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine-triazole product.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected piperidine-triazole derivative

  • 4M HCl in Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperidine-triazole derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[1]

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1]

  • Often, the hydrochloride salt of the deprotected product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

Materials:

  • N-Boc protected piperidine-triazole derivative

  • Methanol (MeOH)

  • Oxalyl chloride

  • Deionized water

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry 25 mL round-bottom flask, dissolve the starting material (e.g., 50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[3]

  • Add oxalyl chloride (3 equiv.) directly to the solution via syringe.[3] A slight increase in temperature may be observed.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.[3][4][5][6]

  • Upon completion, slowly add deionized water (5 mL).[3]

  • Extract the crude material with dichloromethane (5 mL) and wash with deionized water twice (2 x 5 mL).[3]

  • Dry the organic layer and concentrate to obtain the deprotected product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_end Final Product Start N-Boc-Piperidine-Triazole Deprotection Select Deprotection Method (Acidic, Mild, Thermal) Start->Deprotection Workup Quenching & Extraction Deprotection->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification End Deprotected Piperidine-Triazole Purification->End

Caption: General experimental workflow for Boc deprotection.

Caption: Chemical transformation during acidic Boc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with Tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving tert-butyl 4-ethynylpiperidine-1-carboxylate.

Troubleshooting Guide

Low or no yield in a click reaction can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst: The active Cu(I) catalyst is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.Ensure Anaerobic Conditions: Degas all solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the copper source. Maintain a positive pressure of the inert gas throughout the reaction. Use a Fresh Reducing Agent: If generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a freshly prepared solution of a reducing agent like sodium ascorbate. Older solutions can be ineffective due to degradation.
Reagent Quality and Stoichiometry: Impurities in the starting materials or incorrect molar ratios can inhibit the reaction.Verify Reagent Purity: Ensure the purity of this compound and the azide partner. Impurities can poison the catalyst. Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of either the alkyne or the azide can drive the reaction to completion. The more easily accessible or less expensive reagent is typically used in excess.
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.Solvent Selection: this compound is soluble in organic solvents like methanol and dichloromethane but insoluble in water.[1] A common solvent system is a mixture of t-butanol and water (1:1) or DMF.[2][3] Temperature and Time: Most click reactions proceed efficiently at room temperature.[4] However, for sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Steric Hindrance: The bulky tert-butyl and piperidine groups may slow down the reaction rate.Increase Catalyst and/or Ligand Loading: For sterically hindered substrates, increasing the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%) can improve the reaction rate.[5] Choose an Appropriate Ligand: Ligands can accelerate the reaction and stabilize the Cu(I) catalyst. For sterically demanding substrates, a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or a water-soluble alternative like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended.[6]
Potential Boc Deprotection: Acidic byproducts generated during the reaction could potentially lead to the deprotection of the Boc group.Use a Non-coordinating Base: The addition of a non-coordinating base, such as diisopropylethylamine (DIPEA), can neutralize any acidic species formed and has been shown to be effective in similar systems, leading to high yields.[2]
Issue 2: Presence of Side Products
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling): The oxidative coupling of the terminal alkyne to form a diyne is a common side reaction, often promoted by Cu(II) and oxygen.Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere. Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate to keep the copper in the Cu(I) state.
Azide Reduction: The azide group can be reduced to an amine, especially in the presence of an excess of reducing agent.Optimize Reducing Agent Concentration: Use the minimum effective amount of sodium ascorbate. Use a Cu(I) Source Directly: Employing a Cu(I) salt (e.g., CuI or CuBr) can eliminate the need for a reducing agent, though these salts are more sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the click reaction with this compound?

A common and convenient method is the in situ generation of Cu(I) from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[3] Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly, which may be beneficial in minimizing side reactions related to the reducing agent.[2]

Q2: Which ligand should I choose and what is the optimal ligand-to-copper ratio?

The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[6]

  • For organic solvents or solvent mixtures: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective ligand.[6]

  • For aqueous or biocompatible conditions: A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended.[6]

A ligand-to-copper ratio of 1:1 to 5:1 is typically effective. For sterically hindered substrates like this compound, a higher ratio may be beneficial to improve catalyst stability and efficiency.

Q3: Can the Boc protecting group be cleaved during the click reaction?

While the triazole formation itself is generally mild and compatible with the Boc protecting group, acidic conditions can lead to its removal. If acidic byproducts are a concern, adding a non-coordinating base like diisopropylethylamine (DIPEA) can prevent deprotection.[2] It is advisable to monitor the reaction for any deprotected product by TLC or LC-MS.

Q4: How can I effectively purify the final triazole product?

Standard work-up procedures followed by column chromatography are typically effective for purifying the triazole product. The general steps include:

  • Quenching the reaction (e.g., with water or a dilute ammonia solution to remove copper).[2]

  • Extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure.[3]

  • Purifying the crude product by silica gel column chromatography.[3]

Quantitative Data Summary

The following tables provide recommended starting conditions for optimizing the CuAAC reaction with this compound. These are based on general protocols and successful syntheses of similar compounds.[2][3]

Table 1: Recommended Reagent Concentrations and Ratios

ComponentRecommended Starting Concentration/LoadingPurpose
This compound1.0 equivalentAlkyne
Azide1.0 - 1.2 equivalentsAzide partner
Copper Source (e.g., CuSO₄ or CuI)1 - 10 mol%Catalyst
Reducing Agent (e.g., Sodium Ascorbate)10 - 20 mol% (if using Cu(II))Generates and maintains Cu(I)
Ligand (e.g., TBTA or THPTA)1 - 10 mol%Stabilizes Cu(I) and accelerates reaction
Base (e.g., DIPEA)1.5 equivalents (optional)Neutralizes acidic byproducts

Table 2: Suggested Reaction Conditions for Optimization

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)
Solvent t-Butanol/Water (1:1)DMF
Temperature Room Temperature40 - 50 °C
Catalyst Loading (Cu) 1 - 5 mol%5 - 10 mol%
Reaction Time 4 - 12 hours12 - 24 hours

Experimental Protocols

Protocol 1: General CuAAC Reaction using CuSO₄/Sodium Ascorbate

This protocol is adapted for a small-scale reaction and should be optimized for specific substrates.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol

  • Deionized water

  • Organic solvent for work-up (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the azide (1.1 eq.) in a 1:1 mixture of t-butanol and deionized water. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 eq.) and sodium ascorbate (0.1 eq.).

  • Reaction Initiation: To the stirred, degassed solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Protocol 2: Rapid CuAAC Reaction using CuI and DIPEA

This protocol is based on a method that has proven effective for similar piperidine carboxylate structures, yielding high purity products in a short time.[2]

Materials:

  • This compound

  • Azide coupling partner

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and the azide (1.0 eq.) in DMF.

  • Catalyst and Base Addition: Add CuI (10 mol%) and DIPEA (1.5 eq.) to the mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for approximately 5-10 minutes.

  • Work-up and Purification: Quench the reaction with ice-cold water. Filter the resulting solid, dry it under vacuum, and wash with anhydrous diethyl ether to obtain the purified product.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in CuAAC Reactions start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure and stoichiometry correct? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh reducing agent. Use a stabilizing ligand (e.g., TBTA). check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity of alkyne and azide. Optimize alkyne:azide ratio (e.g., 1.1:1). check_reagents->solution_reagents No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_conditions Optimize solvent (e.g., t-BuOH/H2O, DMF). Adjust temperature (gentle heating may help). Increase reaction time. check_conditions->solution_conditions No solution_side_reactions Ensure anaerobic conditions to prevent Glaser coupling. Optimize reducing agent concentration to avoid azide reduction. check_side_reactions->solution_side_reactions Yes Experimental_Workflow General Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Alkyne and Azide in Solvent degas Degas Solution (Ar or N2) prep_reagents->degas initiate Add Catalyst Components to Reaction Mixture degas->initiate prep_catalyst Prepare Fresh Catalyst/Reducing Agent Solutions prep_catalyst->initiate monitor Stir at RT under Inert Atmosphere Monitor by TLC/LC-MS initiate->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure Triazole Product purify->product

References

Troubleshooting low coupling efficiency in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on overcoming low coupling efficiency.

General Troubleshooting

Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem. A low overall yield is a common issue that can be traced back to starting material quality, reaction inefficiencies, or purification problems.[1]

Here is a logical workflow to pinpoint the source of low yield:

  • Verify Starting Material Quality: Ensure the purity and identity of your target protein ligand, E3 ligase ligand, and linker using techniques like NMR and LC-MS before starting the synthesis.[2] Impurities can interfere with the reaction.[3]

  • Analyze Each Coupling Reaction Sequentially: Monitor the conversion of each coupling step (e.g., amide bond formation, click chemistry) by LC-MS. If conversion is low, focus on optimizing that specific reaction.

  • Review Purification Strategy: Poor recovery after purification can significantly lower your overall yield. PROTACs can be challenging to purify due to their molecular weight and potential for aggregation.[3][4]

Below is a troubleshooting workflow to guide your investigation:

G start Start: Low PROTAC Yield verify_quality 1. Verify Starting Material Quality (Ligands, Linker) start->verify_quality quality_ok Quality OK? verify_quality->quality_ok quality_poor Quality Poor? verify_quality->quality_poor analyze_first 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) quality_ok->analyze_first Yes source_new Source new materials. Re-purify and re-characterize. quality_poor->source_new Yes source_new->verify_quality conversion1_high Conversion >80%? analyze_first->conversion1_high conversion1_low Conversion <80%? analyze_first->conversion1_low analyze_second 3. Analyze Second Coupling Reaction (e.g., Click Chemistry) conversion1_high->analyze_second Yes optimize1 Optimize coupling reagents/base/solvent. Neutralize amine salts. conversion1_low->optimize1 Yes optimize1->analyze_first conversion2_high Conversion >80%? analyze_second->conversion2_high conversion2_low Conversion <80%? analyze_second->conversion2_low review_purification 4. Review Purification Strategy conversion2_high->review_purification Yes optimize2 Protect reactive functional groups. Use inert atmosphere. conversion2_low->optimize2 Yes optimize2->analyze_second yield_high Isolated Yield >50%? review_purification->yield_high yield_low Isolated Yield <50%? review_purification->yield_low end_good End: Yield Optimized yield_high->end_good Yes optimize_hplc Switch to Reverse-Phase HPLC. Optimize gradient and conditions. yield_low->optimize_hplc Yes optimize_hplc->review_purification end_bad Further Optimization Needed

Caption: A logical workflow for troubleshooting low PROTAC yield.[1]

Amide Coupling Troubleshooting

Amide bond formation is a cornerstone of PROTAC synthesis, connecting a carboxylic acid on one component (ligand or linker) to an amine on another.[5]

Q2: I am getting a very low yield during the amide coupling step. What are the possible causes and solutions?

Low yields in amide coupling are common and can often be traced to incomplete activation of the carboxylic acid, issues with the amine starting material, side reactions, or steric hindrance.[6]

Possible Cause Solution
Incomplete Carboxylic Acid Activation Ensure you are using an appropriate coupling reagent. For HATU, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base (like DIPEA) before adding the amine can improve yields. For EDC couplings, adding an activator like Oxyma Pure or HOBt is often necessary.[6]
Amine Salt Inhibition If your amine starting material is a TFA or HCl salt, the acidic counterion can neutralize the base required for the reaction.[6] Perform a free-basing step by washing with a mild aqueous base (e.g., saturated sodium bicarbonate) or use a strong cation exchange (SCX) cartridge.[6]
Side Reactions with Coupling Reagent Uronium-based reagents like HATU can react with amines to form inactive guanidinium byproducts. To avoid this, always add the coupling reagent to the carboxylic acid and base first for a short pre-activation period before introducing the amine.[6]
Steric Hindrance If either the amine or the carboxylic acid is sterically bulky, the reaction rate can be significantly reduced.[6][7] Increase the reaction time and/or temperature (e.g., 40-50 °C).[8] Consider a more powerful coupling agent like HATU or HBTU.[7]
Poor Solubility of Reactants The E3 ligase ligand, target protein ligand, or linker may not be fully dissolved. Use a co-solvent system (e.g., DMF/DCM, DMSO) to ensure a homogenous reaction mixture, which leads to improved kinetics and yield.[4]
Experimental Protocol: General Amide Coupling with HATU

This protocol describes a general procedure for coupling a carboxylic acid-containing component to an amine-containing component using HATU.[9]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing component (1.0 eq) in an anhydrous solvent like DMF or DMSO.

  • Activation: Add the coupling reagent HATU (1.2-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the solution. Stir for 5-15 minutes at room temperature for pre-activation.[6]

  • Coupling: Add the amine-containing component (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or reverse-phase HPLC.[9]

Reagent Molar Equivalent Purpose
Amine-containing Ligand1.0Starting material
Carboxylic acid-Linker1.1 - 1.5Bifunctional linker
HATU1.2 - 1.5Coupling agent
DIPEA or Triethylamine2.0 - 3.0Base
Anhydrous DMF or DMSO-Solvent

Table adapted from BenchChem data.[9]

Click Chemistry Troubleshooting

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is widely used for its efficiency and mild reaction conditions in PROTAC synthesis.[][11]

Q3: My CuAAC "click" reaction is giving a low yield. What could be the problem?

Low yields in CuAAC reactions often stem from issues with the copper catalyst, steric hindrance between the coupling partners, or poor solubility.[3]

Possible Cause Solution
Copper(I) Catalyst Oxidation The active Cu(I) catalyst can be easily oxidized to inactive Cu(II) by oxygen in the reaction mixture.[3] Degas all solvents thoroughly and maintain an inert (nitrogen or argon) atmosphere. Always include a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[3]
Steric Hindrance The complex and bulky structures of the two PROTAC precursors can prevent the azide and alkyne groups from approaching each other effectively.[3] Increasing reaction time or temperature may help. If the issue persists, redesigning the linker attachment point to a less hindered position may be necessary.[8]
Poor Solubility Large and complex PROTAC precursors may have limited solubility, leading to a heterogeneous reaction mixture and lower yields.[3] Use a solvent system that can fully dissolve both precursors, such as t-BuOH/H₂O (1:1) or DMF.[3]
Impure Starting Materials Impurities in the starting materials or solvents can interfere with the catalyst and reduce the reaction rate.[3] Ensure all reagents are pure before use.

Q4: I'm seeing multiple byproducts in my CuAAC reaction. How can I minimize them?

The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[3] This is more common if the copper catalyst concentration is too high or if there isn't enough reducing agent. To minimize byproducts, use a minimal amount of copper catalyst and ensure an adequate concentration of sodium ascorbate.[3]

Experimental Protocol: General CuAAC Reaction

This protocol outlines a general procedure for a CuAAC reaction to conjugate an alkyne-functionalized precursor with an azide-functionalized precursor.

  • Preparation: Dissolve the alkyne-functionalized precursor (1.0 eq) and the azide-functionalized precursor (1.0-1.2 eq) in a suitable degassed solvent mixture such as t-BuOH/H₂O (1:1) or DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1-0.2 eq) and sodium ascorbate (0.2-0.4 eq) in degassed water.

  • Reaction Initiation: Add the catalyst solution to the solution of the precursors.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.[3]

Purification and Characterization

Q5: I'm struggling with the purification of my final PROTAC. What are the best practices?

PROTACs are often large, lipophilic molecules which can make purification by traditional silica gel chromatography challenging.[3]

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying PROTACs.[3]

  • Method Optimization: It is crucial to optimize the HPLC method, including the choice of column (e.g., C18), mobile phase composition (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid), and the gradient.[3][4]

  • Solubility: Ensure the crude product is fully dissolved before injection, which may require a strong solvent like DMSO.[3]

Q6: How do I confirm the identity and purity of my final PROTAC?

A combination of analytical techniques is necessary for comprehensive characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique to confirm the molecular weight of the intact PROTAC and to identify and quantify impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12]

  • NMR (Nuclear Magnetic Resonance): Essential for definitive structural elucidation of the final compound and key intermediates.[13]

  • Tandem MS (MS/MS): Generates fragmentation patterns that can confirm the structure of the PROTAC, including the integrity of the warhead, linker, and E3 ligase ligand moieties.[12][13]

The PROTAC mechanism of action, which these synthetic molecules are designed to elicit, is visualized below.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Releases TernaryComplex->E3 Releases Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic mechanism of action for a PROTAC molecule.[9]

References

Removal of copper catalyst from click reactions involving N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from click reactions, specifically those involving N-Boc-4-ethynylpiperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of click reaction products to remove residual copper.

Problem 1: Persistent Copper Contamination in the Final Product

  • Possible Cause: Incomplete complexation or extraction of copper ions. The product itself may have some affinity for copper, making removal challenging.

  • Solutions:

    • Optimize Aqueous Wash: Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous washes. Perform multiple extractions until the aqueous layer is colorless. For basic compounds, washing with aqueous ammonia can be effective as it forms a blue copper-ammonia complex that is easily visualized and extracted.[1][2]

    • Solid-Phase Scavenging: Employ a copper scavenger resin with a high binding capacity. Increase the incubation time of the reaction mixture with the resin or pass the solution through the resin column multiple times. Consider screening different types of scavenger resins to find one with optimal binding for your specific product.[1]

    • Combination of Methods: A multi-step approach can be more effective. For instance, perform an initial aqueous wash with a chelating agent to remove the bulk of the copper, followed by treatment with a scavenger resin to remove trace amounts.

Problem 2: Low Product Recovery After Purification

  • Possible Cause:

    • The product may be partially soluble in the aqueous wash solution.

    • Non-specific binding of the product to a solid-phase scavenger resin.[1]

    • Precipitation of the product along with copper salts.

  • Solutions:

    • Back-Extraction: If the product has some aqueous solubility, perform a back-extraction of the aqueous washes with a fresh portion of organic solvent to recover any dissolved product.

    • Resin Selection and Optimization: If using a scavenger resin, select a resin with low non-specific binding properties. Optimize the washing conditions by using a solvent that disrupts non-specific interactions without eluting the bound copper.[1]

    • pH Adjustment: The solubility of N-Boc-4-ethynylpiperidine derivatives can be pH-dependent. Adjusting the pH of the aqueous solution during extraction may help to minimize product loss.

    • Alternative Purification: Consider alternative methods like precipitation/trituration if your product is a solid. This involves precipitating the product and washing it with a solvent that dissolves the copper salts but not the product.[1]

Problem 3: Product is Water-Soluble, Complicating Extraction

  • Possible Cause: The click reaction product possesses polar functional groups that render it soluble in water.

  • Solutions:

    • Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can be utilized. The product is retained on the cartridge while the copper salts are washed away with water. The product is then eluted with a suitable organic solvent.[1][3]

    • Dialysis: For larger water-soluble molecules or polymers, dialysis against a solution containing a chelating agent like EDTA is an effective method to remove small copper ions.[1][3][4][5]

    • Copper Scavenger Resins: Stirring a solid-supported metal scavenger with the aqueous solution of the product can effectively remove copper. The resin is then simply filtered off.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from click reactions?

The most common methods include:

  • Aqueous Washes with Chelating Agents: Using solutions of EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be removed by liquid-liquid extraction.[1][2]

  • Solid-Phase Scavenging: Employing chelating resins (e.g., Chelex®, Cuprisorb™) that selectively bind copper, which is then removed by filtration.[1]

  • Precipitation/Trituration: If the product is a solid, it can be precipitated from the reaction mixture and washed with a solvent that solubilizes the copper salts.[1]

  • Solid-Phase Extraction (SPE): Particularly useful for water-soluble products, where the product is retained on a solid support while copper salts are washed away.[1][3]

Q2: Why is it crucial to remove residual copper from my product, especially in a drug development context?

Residual metal catalysts do not provide any therapeutic benefit and can pose safety risks.[6][7] Regulatory agencies like the EMA have established strict limits for metal residues in active pharmaceutical ingredients (APIs).[6] Copper ions can also interfere with downstream biological assays and can catalyze the degradation of sensitive molecules.[8][9]

Q3: What are the acceptable limits for residual copper in pharmaceutical ingredients?

Regulatory guidelines define the permitted daily exposure (PDE) for various metal catalysts. The specific concentration limit for a given drug substance depends on factors like the maximum daily dose and the route of administration. It is essential to consult the relevant regulatory guidelines (e.g., EMA/CHMP/SWP/4446/2000) for detailed information.

Q4: Can I avoid the copper removal issue altogether?

Yes, by using copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thus eliminating the purification challenge.[1][10] However, the reagents for SPAAC can be more expensive and may not be suitable for all applications.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal can vary depending on the chosen method and the specific characteristics of the reaction product. The following table summarizes typical outcomes for different techniques.

Removal MethodTypical Residual Copper LevelTypical Product Recovery YieldNotes
Aqueous Wash (EDTA/Ammonia) < 50 ppm[1][2]> 90%[1]Efficiency is dependent on the number of washes and the strength of the chelating agent.
Solid-Phase Scavenger Resins < 10 ppm85-95%Recovery can be affected by non-specific binding of the product to the resin.
Solid-Phase Extraction (SPE) < 20 ppm> 85%Highly effective for polar and water-soluble compounds.[1][3]
Precipitation/Trituration Variable> 90%Dependent on the differential solubility of the product and copper salts.[1]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

  • Reaction Quenching: Upon completion of the click reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Extraction: Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Mixing: Stir the biphasic mixture vigorously for 15-30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collection: Collect the organic layer.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous EDTA solution until the aqueous layer is no longer colored (if a copper(II) species is present).

  • Final Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Scavenger Resin

  • Solvent Dilution: After the reaction, dilute the crude reaction mixture with a solvent in which the product is soluble.

  • Resin Addition: Add a copper scavenger resin (e.g., Chelex® 100) to the solution. The amount of resin should be in excess relative to the amount of copper catalyst used.

  • Incubation: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Resin Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the copper-free product.

Visualizations

Copper_Removal_Workflow General Workflow for Copper Removal start Crude Click Reaction Mixture dilution Dilute with Organic Solvent start->dilution decision Product Solubility? dilution->decision aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) decision->aqueous_wash Soluble in Organic Solvent scavenger_resin Solid-Phase Scavenging (e.g., Chelex®) decision->scavenger_resin Soluble in Organic or Aqueous spe Solid-Phase Extraction (SPE) decision->spe Water-Soluble organic_phase Isolate Organic Phase aqueous_wash->organic_phase filtrate Collect Filtrate scavenger_resin->filtrate elution Elute Product spe->elution final_product Purified Product organic_phase->final_product filtrate->final_product elution->final_product Troubleshooting_Copper_Removal Troubleshooting Common Copper Removal Issues issue1 High Residual Copper solution1a Increase Chelator Concentration issue1->solution1a solution1b Use Scavenger Resin issue1->solution1b solution1c Combine Methods issue1->solution1c issue2 Low Product Recovery solution2a Back-Extraction issue2->solution2a solution2b Optimize Resin/Washing issue2->solution2b solution2c pH Adjustment issue2->solution2c

References

Technical Support Center: Purification of Piperidine-Triazole Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of piperidine-triazole compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My piperidine-triazole compound is streaking or "tailing" on the silica gel column. What is the cause and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like those containing a piperidine moiety on standard silica gel.[1] The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This competes with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): A common choice is to add 0.1-2% triethylamine to your solvent system.[1][2][3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can also be effective for highly basic compounds.[1]

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated to neutralize the acidic sites.[1]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[1]

Q2: I am experiencing low recovery of my compound after column chromatography. Where is my compound going?

A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound on the column.[1][4][5]

Solutions:

  • Irreversible Binding: The strong interaction between the basic piperidine-triazole and acidic silica can lead to your compound getting permanently stuck on the column. The solutions for tailing (see Q1) will also help to mitigate this issue.[1]

  • Compound Degradation: Some compounds are unstable on silica gel.[4][6] To check for this, you can perform a simple test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If new spots appear or the original spot diminishes, your compound is likely degrading. In this case, switching to a less acidic stationary phase like neutral alumina or considering reverse-phase chromatography is recommended.[4]

Q3: How do I choose the right solvent system (mobile phase) for my piperidine-triazole compound?

A: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) for your compound ideally between 0.2 and 0.4 for optimal column chromatography separation.[2][4]

General Starting Points:

  • Non-polar to Moderately Polar Compounds: Start with mixtures of hexanes (or petroleum ether) and ethyl acetate.[3]

  • More Polar Compounds: For more polar compounds, a system of dichloromethane and methanol is a common choice.[3]

  • For Basic Compounds: As mentioned, always consider adding a small percentage of a base like triethylamine to your solvent system to prevent tailing.[2][3]

Q4: Can I use reverse-phase chromatography for the purification of piperidine-triazole compounds?

A: Yes, reverse-phase chromatography can be a very effective alternative, especially for compounds that are sensitive to silica gel or are highly polar.[1][7] In reverse-phase chromatography, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (typically mixtures of water and acetonitrile or methanol).[7][8] Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogen atoms.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate solvent system.[4] 2. Column was overloaded with crude material.[2] 3. Column was packed improperly.[9]1. Optimize the solvent system using TLC to achieve better separation between spots. 2. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[10] 3. Ensure the column is packed evenly without any cracks or air bubbles.[9][11]
Compound Won't Elute from the Column 1. The solvent system is not polar enough.[12] 2. The compound has irreversibly bound to the silica gel.[1] 3. The compound has decomposed on the column.[4][5]1. Gradually increase the polarity of the mobile phase. If still unsuccessful, a "flush" with a very polar solvent like methanol can be attempted.[6] 2. Use a mobile phase containing a basic additive (e.g., triethylamine) or switch to a different stationary phase like alumina.[1] 3. Test for compound stability on silica using TLC. If it is unstable, use a less acidic stationary phase or reverse-phase chromatography.[4]
Cracks or Channels in the Silica Bed 1. The silica gel was not packed uniformly. 2. The column ran dry at some point.[9]1. Repack the column, ensuring the silica is settled evenly. Slurry packing is often recommended to avoid this.[11] 2. Always keep the solvent level above the top of the silica gel.[9]
Compound Elutes Too Quickly 1. The solvent system is too polar.1. Decrease the polarity of the mobile phase. Develop a new solvent system using TLC where the desired compound has an Rf value around 0.2-0.4.
Precipitation of Compound in Fractions 1. The compound has low solubility in the eluent at the collected concentration.1. This can sometimes be a positive sign of pure compound crystallizing. If this is undesirable, try a solvent system in which the compound is more soluble. Immediate drying and storage of the fractions may be necessary to prevent degradation of the precipitated solid.[13]

Experimental Protocols

Standard Silica Gel Column Chromatography Protocol
  • Preparation of the Column:

    • Secure a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10][11]

    • Add a thin layer of sand (approximately 1-2 cm) on top of the plug.[11]

    • Prepare a slurry of silica gel in the initial, least polar solvent system.[10][11]

    • Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and to dislodge any air bubbles.[11]

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude piperidine-triazole compound in a minimum amount of the mobile phase or a slightly more polar solvent.[14] Carefully add the solution to the top of the column.

    • Dry Loading: If the compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel.[9][14] To do this, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9][14] Carefully add this powder to the top of the prepared column.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., test tubes or vials).

    • If using a gradient elution, start with a non-polar solvent system and gradually increase the polarity by adding more of the polar solvent.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[15]

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure desired compound.

    • Remove the solvent using a rotary evaporator to obtain the purified piperidine-triazole compound.

Data Presentation

Table 1: Typical Solvent Systems and Approximate Rf Values
Compound Polarity Typical Mobile Phase (v/v) Basic Additive Approximate Target Rf
Low to Medium5-30% Ethyl Acetate in Hexanes0.5-1% Triethylamine0.2 - 0.4
Medium to High1-10% Methanol in Dichloromethane0.5-1% Triethylamine0.2 - 0.4
High5-15% Methanol in Dichloromethane1-2% of 7N NH3 in Methanol0.2 - 0.4

Note: These are starting points and the optimal solvent system must be determined experimentally for each specific compound using TLC.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Piperidine-Triazole Purification start Start Purification tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of product ~0.2-0.4 and well-separated? tlc->rf_check run_column Pack and run column rf_check->run_column Yes optimize_solvent Adjust solvent polarity rf_check->optimize_solvent No observe_column Observe Separation run_column->observe_column issue Identify Issue observe_column->issue tailing Tailing / Streaking issue->tailing Tailing low_recovery Low Recovery issue->low_recovery Low Recovery poor_sep Poor Separation issue->poor_sep Poor Separation no_elution Compound Stuck issue->no_elution No Elution success Successful Purification issue->success No Issues add_base Add 0.5-2% TEA or NH3 to mobile phase tailing->add_base low_recovery->add_base check_stability Check compound stability on silica TLC low_recovery->check_stability poor_sep->optimize_solvent increase_polarity Increase eluent polarity no_elution->increase_polarity no_elution->check_stability add_base->run_column change_stationary Switch to neutral alumina or deactivated silica change_stationary->run_column increase_polarity->observe_column check_stability->run_column Stable check_stability->change_stationary Unstable optimize_solvent->tlc

Caption: Troubleshooting workflow for column chromatography.

Experimental_Workflow General Column Chromatography Workflow prep 1. Prepare Column (Slurry Packing) load 2. Load Sample (Wet or Dry Method) prep->load elute 3. Elute with Mobile Phase load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Technical Support Center: Tert-butyl 4-ethynylpiperidine-1-carboxylate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tert-butyl 4-ethynylpiperidine-1-carboxylate in coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The palladium catalyst (e.g., in Sonogashira or Suzuki coupling) may not have been reduced to its active Pd(0) state, or it may have decomposed. 2. Insufficiently Anhydrous/Anaerobic Conditions: Moisture and oxygen can deactivate catalysts and promote side reactions. 3. Incorrect Base: The chosen base may not be strong enough to deprotonate the terminal alkyne or facilitate the catalytic cycle effectively. 4. Low Reaction Temperature: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition) may not be reached.[1]1. Use a fresh, high-quality catalyst. Consider adding a reducing agent if starting with a Pd(II) precatalyst. 2. Ensure all solvents and reagents are thoroughly dried and degassed. Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 3. For Sonogashira coupling, use an amine base like triethylamine or diisopropylethylamine. For Suzuki coupling, a stronger inorganic base like K₃PO₄ or Cs₂CO₃ is often required.[2][3] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant Formation of Homocoupled Diyne (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction catalyzed by copper salts.[4] 2. High Copper Catalyst Loading: An excess of copper co-catalyst in Sonogashira reactions can favor the Glaser-Hay homocoupling pathway.[5] 3. Prolonged Reaction Times at Elevated Temperatures: These conditions can increase the likelihood of homocoupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Reduce the amount of copper(I) co-catalyst (e.g., CuI) to the minimum effective concentration. Alternatively, employ a copper-free Sonogashira protocol.[6] 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Cleavage of the Boc Protecting Group 1. Acidic Conditions: The Boc group is labile under acidic conditions (e.g., from acidic reagents or byproducts).[7][8] 2. High Temperatures: Thermal deprotection of the Boc group can occur, particularly at temperatures exceeding 100-150°C.[9]1. Ensure the reaction medium is not acidic. If an ammonium salt of the amine base is formed, it could create a mildly acidic environment. Use a non-coordinating base if necessary. 2. If possible, run the reaction at a lower temperature. If high temperatures are required, consider a more thermally stable protecting group.
Formation of Unidentified Side Products 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to degradation. 2. Side Reactions with Solvent: Some solvents, like DMF, can participate in side reactions at high temperatures.1. Lower the reaction temperature or shorten the reaction time. 2. Screen alternative, more inert solvents such as toluene, dioxane, or THF.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in a Sonogashira coupling?

A1: The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the alkyne to form 1,4-bis(1-(tert-butoxycarbonyl)piperidin-4-yl)buta-1,3-diyne.[10][11] This is often referred to as the Glaser or Glaser-Hay coupling product. It is favored by the presence of oxygen and a copper(I) catalyst.

Q2: How can I minimize the formation of the homocoupled diyne product?

A2: To minimize homocoupling, it is crucial to maintain strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Additionally, using a minimal amount of the copper(I) co-catalyst or employing a copper-free Sonogashira protocol can significantly reduce this side product.[6]

Q3: Is the N-Boc protecting group stable under typical coupling reaction conditions?

A3: The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions used in many coupling reactions like Sonogashira and Suzuki. However, it is sensitive to acid and can be cleaved if the reaction conditions become acidic.[7][8] It can also be thermally labile at very high temperatures.[9] It is important to ensure that no strong acids are generated or present in the reaction mixture.

Q4: Can I use this compound in a Suzuki coupling?

A4: While less common than Sonogashira coupling for terminal alkynes, Suzuki-Miyaura coupling can be performed with the corresponding alkynylboronate ester or trifluoroborate salt of this compound. Direct coupling of the terminal alkyne is not a standard Suzuki reaction. The primary side reactions in Suzuki couplings are often homocoupling of the boronic acid/ester and deboronation.[2][12]

Q5: What is the role of the amine base in a Sonogashira reaction?

A5: The amine base, typically triethylamine or diisopropylethylamine, serves two main purposes. First, it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate. Second, it acts as a scavenger for the hydrogen halide (e.g., HBr, HI) that is generated during the catalytic cycle, preventing the formation of an acidic environment that could lead to Boc deprotection.[5]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with an aryl bromide, with an emphasis on minimizing side reactions.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene followed by anhydrous, degassed triethylamine (a typical solvent ratio is 2:1 to 4:1 toluene:Et₃N).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C, depending on the reactivity of the aryl bromide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Coupling Reactions start Reaction Start check_yield Low or No Yield? start->check_yield check_homocoupling Homocoupling Side Product? check_yield->check_homocoupling No inactive_catalyst Check Catalyst Activity & Reaction Conditions (Temp, Base) check_yield->inactive_catalyst Yes check_deprotection Boc Deprotection? check_homocoupling->check_deprotection No anaerobic_conditions Improve Anaerobic Technique (Degas) & Reduce Cu(I) check_homocoupling->anaerobic_conditions Yes success Successful Reaction check_deprotection->success No acid_conditions Check for Acidity & Lower Temperature check_deprotection->acid_conditions Yes inactive_catalyst->start Re-run anaerobic_conditions->start Re-run acid_conditions->start Re-run

Caption: Troubleshooting decision tree for common coupling reaction issues.

G Sonogashira vs. Glaser Side Reaction cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser Homocoupling Side Reaction start_s R-X + HC≡R' pd_cycle Pd(0)/Pd(II) Catalytic Cycle start_s->pd_cycle Pd(0), Cu(I), Base product_s R-C≡C-R' pd_cycle->product_s start_g 2 HC≡R' cu_cycle Cu(I) Acetylide Formation start_g->cu_cycle Cu(I), O₂ product_g R'-C≡C-C≡C-R' cu_cycle->product_g

Caption: Competing pathways of Sonogashira coupling and Glaser homocoupling.

References

Technical Support Center: Optimizing CuAAC Reactions for Sterically Hindered Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving sterically hindered alkynes.

Troubleshooting Guides

This section addresses common issues encountered during the CuAAC reaction with sterically demanding substrates.

Issue 1: Low to No Product Yield

Question: I am observing very low or no formation of my desired triazole product when using a sterically hindered alkyne. What are the potential causes and how can I resolve this?

Answer: Low or non-existent product yield in a CuAAC reaction with sterically hindered substrates is a common challenge. The bulky groups near the alkyne can impede the approach of the azide to the copper-acetylide intermediate, significantly slowing down the reaction.[1][2] The issue can typically be traced back to suboptimal reaction conditions or catalyst inactivation.

Troubleshooting Workflow:

G start Low/No Product Yield reagents 1. Verify Reagent Integrity & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions catalyst 3. Evaluate Catalyst & Ligand System conditions->catalyst side_reactions 4. Check for Side Reactions catalyst->side_reactions success Yield > 80%? side_reactions->success end Problem Resolved success->end Yes reassess Reassess Substrate/Reaction Design success->reassess No

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions involving sterically hindered alkynes.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Steric Hindrance Increase the reaction temperature (e.g., 40-80 °C) and prolong the reaction time.[3] Monitor the reaction progress by TLC or LC-MS. For very hindered systems, reaction times of 24 hours or longer may be necessary.[4]
Catalyst Inactivity (Cu(I) Oxidation) The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent like sodium ascorbate.[5]
Poor Substrate Solubility For substrates with poor solubility, a co-solvent system such as water with DMSO, DMF, or tBuOH can improve solubility.[3][6][7] The organic solvent ratio can be increased to enhance the solubility of non-polar substrates.[7]
Sub-optimal Reagent Ratios While a 1:1 stoichiometry is theoretical, using a slight excess (1.1 to 1.5 equivalents) of the less sterically hindered or more accessible reagent can help drive the reaction to completion.[3]
Inadequate Catalyst or Ligand Concentration For challenging substrates, increasing the catalyst and ligand concentration may be beneficial.[1][5]
Issue 2: Slow Reaction Rate

Question: My CuAAC reaction with a bulky alkyne is proceeding very slowly. How can I increase the reaction rate?

Answer: Steric hindrance is a primary factor that decreases the rate of CuAAC reactions.[2] Optimizing several reaction parameters can help accelerate the process.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can significantly increase the rate and yield.[3]

  • Optimize the Ligand: The choice of ligand is critical. Use a ligand known to accelerate CuAAC with hindered substrates. Tris(triazolylmethyl)amine ligands like THPTA are commonly used to stabilize the Cu(I) catalyst and accelerate the reaction.[8] For particularly challenging cases, consider more specialized ligands such as those based on N-heterocyclic carbenes (NHCs), which have shown high efficiency.[9][10]

  • Increase Catalyst Loading: While typical catalyst loading is 1-5 mol%, increasing this may be necessary for sluggish reactions.[3]

  • Solvent Choice: The reaction medium can influence the rate. While aqueous mixtures are common, for some substrates, polar aprotic solvents like DMF or DMSO can lead to better results.[7]

Issue 3: Formation of Side Products

Question: I am observing byproducts in my reaction, specifically a dimer of my alkyne starting material. How can I prevent this?

Answer: The formation of an alkyne dimer is likely due to Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is promoted by the presence of Cu(II) and oxygen.

Mitigation Strategies:

Side Product Cause Prevention
Alkyne Homocoupling (Glaser Product) Oxidation of the Cu(I) catalyst to Cu(II) in the presence of oxygen.Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere. Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain copper in the Cu(I) state.[5] A stabilizing ligand can also help prevent the formation of species that catalyze homocoupling.
Azide Reduction to Amine Excess reducing agent (e.g., sodium ascorbate) can lead to the unwanted reduction of the azide.Use the minimum effective concentration of the reducing agent. Alternatively, use a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent, though Cu(I) salts are sensitive to oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for reactions with sterically hindered alkynes?

For convenience, a Cu(II) salt (e.g., CuSO₄·5H₂O) is often used with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[11] This is generally effective. However, to minimize potential side reactions from the reducing agent, a Cu(I) salt (e.g., CuI or CuBr) can be used directly, provided the reaction is performed under strictly anaerobic conditions to prevent oxidation.[5]

Q2: Which ligands are most effective for accelerating the CuAAC reaction with bulky alkynes?

The choice of ligand is crucial. Here are some effective options:

  • Tris(triazolylmethyl)amine Ligands:

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is highly effective at accelerating the reaction and protecting the copper catalyst from oxidation.[8] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[11]

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first ligands used to accelerate CuAAC, but it has limited water solubility.[8][12]

  • N-Heterocyclic Carbene (NHC) Ligands: Certain NHC-copper complexes have shown exceptional activity, even with sterically demanding substrates and at very low catalyst loadings, sometimes under solvent-free conditions.[9][10]

Q3: How does temperature affect the outcome of CuAAC with sterically demanding substrates?

Increasing the reaction temperature is a common strategy to overcome the higher activation energy associated with sterically hindered substrates.[1] Temperatures in the range of 40-80 °C can lead to significant rate enhancement and improved yields.[3] However, excessively high temperatures can lead to degradation of sensitive substrates or the formation of byproducts. It is advisable to increase the temperature incrementally and monitor the reaction progress.

Q4: What are the ideal solvent conditions for CuAAC with sterically hindered alkynes?

The ideal solvent system depends on the solubility of the substrates.

  • Aqueous Systems: A mixture of water and a co-solvent like t-butanol, DMSO, or DMF is very common, especially in bioconjugation.[6][7]

  • Organic Solvents: For substrates that are not soluble in aqueous media, polar aprotic solvents like DMF, DMSO, and acetonitrile can be effective.[7]

  • Solvent-Free (Neat) Conditions: Some highly active catalyst systems, particularly those with NHC ligands, can effectively catalyze the reaction under solvent-free conditions, which can be advantageous for certain applications.[9][10]

Quantitative Data Summary

The following table summarizes recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.[1]

Parameter Recommended Range Notes
Alkyne to Azide Ratio 1:1 to 1.5:1A slight excess of the less valuable or more accessible reagent can improve yield.[3]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be needed for difficult substrates.[3]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (or 2.5-5 mM)Use a freshly prepared solution.[3]
Ligand to Copper Ratio 1:1 to 5:1Essential for catalyst stability and reaction acceleration.[1][3]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and substrates.[3]
Temperature Room Temperature (20-25°C) to 80°CCan be increased to accelerate reactions with hindered substrates.[3]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion. May require longer times for hindered substrates.[3]

Experimental Protocols

General Protocol for CuAAC with a Sterically Hindered Alkyne

This protocol provides a general workflow for performing a CuAAC reaction with in situ generation of the Cu(I) catalyst.

Reagent Preparation:

  • Prepare stock solutions of your azide (e.g., 10 mM in DMSO/t-BuOH) and sterically hindered alkyne (e.g., 10 mM in DMSO/t-BuOH).

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) and the ligand (e.g., THPTA, 250 mM) in deionized water. It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][6]

Reaction Setup:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide_sol Azide Solution mix_reactants Combine Azide, Alkyne, & Solvent azide_sol->mix_reactants alkyne_sol Alkyne Solution alkyne_sol->mix_reactants solvent_mix Reaction Solvent solvent_mix->mix_reactants degas Degas Mixture mix_reactants->degas add_cat Add Cu/Ligand Solution degas->add_cat add_red Add Sodium Ascorbate add_cat->add_red incubate Incubate (Stirring) add_red->incubate monitor Monitor by TLC/LC-MS incubate->monitor workup Work-up & Purification monitor->workup product Isolated Product workup->product

Caption: A general experimental workflow for a CuAAC reaction.

  • Combine Reactants: In a reaction vessel, combine the azide solution, the alkyne solution, and the reaction solvent (e.g., a 1:1 mixture of water and t-BuOH).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Catalyst Addition: To the stirred, degassed reaction mixture, add the pre-mixed copper/ligand solution to achieve the desired final concentration (e.g., 1 mM Cu).[3]

  • Reaction Initiation: Immediately follow with the addition of the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM).

  • Reaction Monitoring: Maintain the reaction under an inert atmosphere and stir at the desired temperature (e.g., room temperature or heated). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary). The work-up procedure will depend on the nature of the product. Common methods include extraction, precipitation, or chromatography to isolate the pure triazole product.

References

Technical Support Center: Synthesis of 1-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-ethynylpiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-Boc-4-ethynylpiperidine?

A1: The most prevalent methods for the synthesis of 1-Boc-4-ethynylpiperidine involve the conversion of 1-Boc-4-piperidone to its corresponding aldehyde, 1-Boc-4-piperidinecarboxaldehyde, followed by a one-carbon homologation to the terminal alkyne. The two primary reactions for this final step are the Ohira-Bestmann reaction (a modification of the Seyferth-Gilbert homologation) and the Corey-Fuchs reaction.

Q2: What are the key starting materials for these syntheses?

A2: The key starting materials are 1-Boc-4-piperidone and the reagents required for the subsequent aldehyde formation and alkyne synthesis. For the Ohira-Bestmann reaction, dimethyl (1-diazo-2-oxopropyl)phosphonate is the key reagent. For the Corey-Fuchs reaction, triphenylphosphine and carbon tetrabromide are essential.

Q3: What are the general reaction conditions for the Ohira-Bestmann reaction?

A3: The Ohira-Bestmann reaction is typically carried out under mild basic conditions. A common procedure involves reacting 1-Boc-4-piperidinecarboxaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of a base like potassium carbonate in a solvent such as methanol at temperatures ranging from 0 °C to room temperature.[1]

Q4: What are some potential safety concerns with the reagents used?

A4: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a diazo compound and should be handled with care as diazo compounds can be explosive. The Corey-Fuchs reaction often utilizes n-butyllithium, which is a pyrophoric reagent and must be handled under an inert atmosphere and with appropriate personal protective equipment.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1-Boc-4-ethynylpiperidine, focusing on the identification and mitigation of common impurities.

Issue 1: Low or No Yield of 1-Boc-4-ethynylpiperidine

Possible Cause 1: Incomplete conversion of the starting aldehyde.

  • Identification: The presence of a significant amount of unreacted 1-Boc-4-piperidinecarboxaldehyde in the crude product, detectable by TLC, GC-MS, or NMR spectroscopy.

  • Troubleshooting:

    • Ensure the purity of the starting aldehyde. Impurities can inhibit the reaction.

    • Verify the quality and stoichiometry of the Ohira-Bestmann or Corey-Fuchs reagents.

    • Increase the reaction time or temperature according to literature procedures.

    • For the Ohira-Bestmann reaction, ensure the base is active and added in the correct proportion.

Possible Cause 2: Degradation of reagents.

  • Identification: The Ohira-Bestmann reagent can degrade over time. The n-butyllithium used in the Corey-Fuchs reaction is sensitive to air and moisture.

  • Troubleshooting:

    • Use freshly prepared or properly stored reagents.

    • Tritate the n-butyllithium solution to determine its exact concentration before use.

    • Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

Issue 2: Presence of Significant Impurities in the Crude Product

The following table summarizes common impurities, their likely origin, and methods for their identification and removal.

Impurity NameStructureCommon Synthesis MethodLikely OriginIdentification MethodsPurification Strategy
1-Boc-4-piperidinecarboxaldehydeBothUnreacted starting materialTLC, GC-MS, NMR (aldehyde proton at ~9.6 ppm)Column chromatography
1-Boc-4-(2,2-dibromoethenyl)piperidineCorey-FuchsIncomplete elimination of HBr from the dibromoalkene intermediate.MS (isotopic pattern for two bromine atoms), NMRColumn chromatography, or drive the reaction to completion with additional base.
1-Boc-4-(bromoethynyl)piperidineCorey-FuchsIncomplete lithium-halogen exchange of the bromoalkyne intermediate.MS (isotopic pattern for one bromine atom), NMRColumn chromatography, or ensure sufficient n-BuLi is used.
Dimethyl (2-oxopropyl)phosphonateOhira-BestmannByproduct from the decomposition of the Ohira-Bestmann reagent.NMR (characteristic phosphonate signals)Water wash during workup, column chromatography.
1-Boc-4-methylenepiperidineOhira-BestmannPotential side reaction of the intermediate carbene.GC-MS, NMRColumn chromatography

Experimental Protocols

Synthesis of 1-Boc-4-ethynylpiperidine via the Ohira-Bestmann Reaction

This protocol is adapted from a literature procedure.[1]

  • Preparation of the Reaction Mixture: To a stirred solution of 1-Boc-4-piperidinecarboxaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.0 eq) in methanol dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-ethynylpiperidine.

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow Troubleshooting Impurity Formation start Crude Product Analysis (TLC, GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (Compare to known standards/ Interpret spectral data) impurity_detected->identify_impurity Yes end Pure 1-Boc-4-ethynylpiperidine impurity_detected->end No unreacted_sm Unreacted Starting Material (1-Boc-4-piperidinecarboxaldehyde) identify_impurity->unreacted_sm cf_intermediate Corey-Fuchs Intermediate (Dibromoalkene/Bromoalkyne) identify_impurity->cf_intermediate ob_byproduct Ohira-Bestmann Byproduct (e.g., Phosphonate) identify_impurity->ob_byproduct unknown_impurity Unknown Impurity identify_impurity->unknown_impurity optimize_reaction Optimize Reaction Conditions: - Purity of reagents - Stoichiometry - Reaction time/temperature - Anhydrous conditions unreacted_sm->optimize_reaction cf_intermediate->optimize_reaction purification Optimize Purification: - Column chromatography - Recrystallization ob_byproduct->purification unknown_impurity->purification optimize_reaction->start purification->start

Caption: A logical workflow for identifying and troubleshooting impurities.

Simplified Reaction Pathway for Ohira-Bestmann Synthesis

OhiraBestmannPathway Ohira-Bestmann Reaction Pathway aldehyde 1-Boc-4-piperidinecarboxaldehyde intermediate Diazoalkene Intermediate aldehyde->intermediate reagent Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) reagent->intermediate base Base (K2CO3) in Methanol base->intermediate carbene Carbene Intermediate intermediate->carbene - N2 product 1-Boc-4-ethynylpiperidine carbene->product 1,2-H shift

Caption: Simplified pathway of the Ohira-Bestmann reaction.

Potential Impurity Formation in Corey-Fuchs Reaction

CoreyFuchsImpurities Corey-Fuchs Impurity Formation aldehyde 1-Boc-4-piperidinecarboxaldehyde dibromoalkene 1-Boc-4-(2,2-dibromoethenyl)piperidine (Impurity 1) aldehyde->dibromoalkene Wittig-like reaction reagents PPh3, CBr4 reagents->dibromoalkene bromoalkyne 1-Boc-4-(bromoethynyl)piperidine (Impurity 2) dibromoalkene->bromoalkyne - HBr base1 n-BuLi (1 eq) base1->bromoalkyne product 1-Boc-4-ethynylpiperidine bromoalkyne->product Li-Br exchange, then H+ quench base2 n-BuLi (1 eq) base2->product

Caption: Potential impurities in the Corey-Fuchs reaction.

References

Technical Support Center: Reverse-Phase HPLC Purification of Triazole-Linked Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reverse-phase HPLC purification of triazole-linked piperidines.

Troubleshooting Guides

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: Why is my peak for the triazole-linked piperidine tailing significantly?

Peak tailing is a common issue when purifying basic compounds like piperidines. It is often caused by secondary interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, minimizing these unwanted interactions.[1]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape. However, be aware that TEA can suppress ionization in mass spectrometry (MS) detection and may shorten column life.[1]

  • Column Selection: Employ a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups. Columns with polar-embedded phases or charged surface hybrid (CSH) technology are also specifically designed to improve the peak shape of basic compounds.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

Q2: I'm observing poor resolution between my target compound and a closely eluting impurity. How can I improve the separation?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Solutions:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks. If your compound elutes at 40% organic solvent in a scouting gradient, try running a shallower gradient from 30% to 50% over a longer period for your preparative run.[3]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Modify the Mobile Phase Additive: The choice and concentration of the acidic modifier (e.g., 0.1% TFA vs. 0.1% formic acid) can influence selectivity.

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a polar-embedded column) can provide a different selectivity profile.[3]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Q3: My compound is eluting very early, close to the solvent front. How can I increase its retention?

Poor retention is common for polar molecules on reverse-phase columns.

Solutions:

  • Use a Less Polar Mobile Phase: Start with a lower percentage of organic solvent in your gradient.

  • Select a More Retentive Column: A column with a higher carbon load (e.g., C18 instead of C8) or a longer column length will provide more hydrophobic interaction and increase retention.

  • Consider a Polar-Embedded or AQ-Type Column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds.

  • Ensure Proper pH: For basic compounds like piperidines, a mobile phase pH of around 2-3 will ensure the molecule is protonated, which can sometimes increase its interaction with the stationary phase depending on the overall structure.

Q4: I am seeing split peaks for my target compound. What could be the cause?

Split peaks can arise from several issues related to the column, the sample solvent, or the injection process.

Solutions:

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample band to split. Try back-flushing the column or, if the problem persists, replace the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO while the mobile phase starts at 5% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4] If a strong solvent is necessary for solubility, inject the smallest possible volume.

  • Co-elution of Isomers: In some cases, what appears to be a split peak may actually be the co-elution of two isomers. Further analytical investigation (e.g., by LC-MS) may be required to confirm this.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel triazole-linked piperidine?

A good starting point is to develop an analytical method on a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Use a generic gradient of 5% to 95% acetonitrile in water with 0.1% TFA over 10-15 minutes. This will help determine the approximate elution conditions for your compound. Once the analytical method is established, it can be scaled up for preparative purification.

Q2: How do I scale up my analytical method to a preparative scale?

Scaling up involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions. The goal is to maintain a similar chromatographic profile.

Key Scaling Parameters:

  • Flow Rate: The flow rate should be scaled based on the cross-sectional area of the preparative column relative to the analytical column.

  • Injection Volume: The sample load can be significantly increased on a preparative column. The maximum load should be determined empirically by performing loading studies on the analytical column first.

  • Gradient Time: The gradient time should be adjusted to maintain the same number of column volumes as the analytical method.

Several online calculators are available to assist with these calculations. It is crucial to use the same column chemistry (stationary phase and particle size) for both analytical and preparative columns to ensure a predictable scale-up.

Q3: What solvent should I use to dissolve my sample for preparative HPLC?

Ideally, the sample should be dissolved in the initial mobile phase composition. However, for poorly soluble compounds, a stronger solvent like DMSO or DMF may be necessary.[3] In such cases, it is critical to inject the smallest volume possible to minimize the impact on peak shape. Filtering the sample through a 0.45 µm syringe filter before injection is essential to remove any particulates that could clog the column.[3]

Q4: What are the best practices for fraction collection?

Effective fraction collection is key to successful purification.

  • Triggering: Fractions can be collected based on time, UV detector signal threshold, or mass spectrometer signal. For purification of a known compound, triggering by UV absorbance is common.

  • Delay Volume: It is important to account for the delay volume between the detector and the fraction collector to ensure the target peak is collected accurately.

  • Shallow Gradients: Using a shallow gradient around the elution point of the target compound will result in a larger volume for the collected fraction, but can improve purity by better separating it from nearby impurities.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Analytical Method Development

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30-40 °C
Detection UV at a suitable wavelength (e.g., 220 or 254 nm)
Injection Volume 5-20 µL

Table 2: Example of Scaling Up from Analytical to Preparative HPLC

ParameterAnalytical MethodPreparative Method
Column Dimensions 4.6 x 150 mm21.2 x 150 mm
Particle Size 5 µm5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL (e.g., 1 mg/mL)~2 mL (e.g., 10 mg/mL)
Gradient 5-95% B in 15 min5-95% B in 15 min

Note: The preparative injection volume and concentration are highly dependent on the specific compound's solubility and the column's loading capacity. These values should be optimized through loading studies.

Experimental Protocols

Protocol 1: General Analytical Method Development

  • Sample Preparation: Dissolve the triazole-linked piperidine sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install a C18, 4.6 x 150 mm, 5 µm analytical column.

    • Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 220 nm and 254 nm.

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject 10 µL of the filtered sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes before the next injection.

  • Data Analysis: Determine the retention time and peak shape of the target compound.

Protocol 2: Preparative Purification

  • Method Scale-Up: Based on the analytical method, calculate the appropriate flow rate and gradient for your preparative column (e.g., 21.2 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase). The concentration will depend on the loading capacity determined from analytical loading studies. Filter the solution through a 0.45 µm syringe filter.

  • Preparative HPLC System Setup:

    • Install the preparative C18 column.

    • Prepare sufficient volumes of Mobile Phase A and B.

    • Set the calculated preparative flow rate.

    • Configure the fraction collector to collect fractions based on the UV signal.

  • Purification Run:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the scaled-up gradient. A shallower gradient around the elution time of the target compound is often beneficial for achieving high purity.[3]

    • Collect the fractions corresponding to the target peak.

  • Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev Analytical Method Development SamplePrep->MethodDev PrepRun Preparative HPLC Run SamplePrep->PrepRun ScaleUp Scale-Up Calculation MethodDev->ScaleUp ScaleUp->PrepRun FractionCollection Fraction Collection PrepRun->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval PureCompound Pure Compound SolventRemoval->PureCompound

Caption: Workflow for Preparative HPLC Purification.

Troubleshooting_Logic Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Retention Incorrect Retention? Start->Retention Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No Splitting Splitting PeakShape->Splitting Also ChangeColumn Change Column (e.g., Polar-Embedded) Resolution->ChangeColumn OptimizeGradient Optimize Gradient (Shallower) Resolution->OptimizeGradient Yes ChangeSolvent Change Organic Solvent (ACN vs. MeOH) Resolution->ChangeSolvent Retention->ChangeColumn AdjustOrganic Adjust Initial/Final % Organic Retention->AdjustOrganic Yes AdjustpH Adjust Mobile Phase pH (Lower for Bases) Tailing->AdjustpH Additives Use Additives (e.g., TEA) Tailing->Additives Tailing->ChangeColumn ReduceLoad Reduce Sample Load Tailing->ReduceLoad Fronting->ReduceLoad CheckColumn Check for Column Void/ Contamination Splitting->CheckColumn SampleSolvent Check Sample Solvent Compatibility Splitting->SampleSolvent

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Preventing byproduct formation in Sonogashira coupling of N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in the Sonogashira coupling of N-Boc-4-ethynylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sonogashira coupling of N-Boc-4-ethynylpiperidine?

The most prevalent byproduct is the homocoupling product of N-Boc-4-ethynylpiperidine, resulting from a Glaser-type coupling reaction.[1][2][3] This occurs when two molecules of the terminal alkyne couple to form a diyne. Another potential issue is the decomposition of the palladium catalyst, leading to the formation of palladium black and reduced catalytic activity.[4][5]

Q2: What causes the formation of the homocoupling byproduct?

The primary causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the unwanted Glaser coupling pathway.[1][2] High concentrations of the terminal alkyne and elevated temperatures can also favor this side reaction.[1][2]

Q3: How can I minimize or prevent the formation of the homocoupling byproduct?

Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most effective method is to perform the reaction without a copper co-catalyst.[1][3][4] While this may necessitate higher temperatures or more active palladium catalysts, it directly eliminates the primary pathway for this side reaction.[1]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][2][4]

  • Slow Addition of the Alkyne: Adding N-Boc-4-ethynylpiperidine slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce byproduct formation.[2] Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[2]

Q4: I am observing a black precipitate in my reaction. What is it and what should I do?

The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst.[4] This can be triggered by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote it), or incorrect reaction temperatures.[4][5] To mitigate this, ensure you are using high-purity, anhydrous reagents and solvents, and consider optimizing the reaction temperature.

Q5: My reaction is not proceeding, or the yield is very low. What should I check?

Low reactivity in a Sonogashira coupling can stem from several factors:

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[4]

  • Reagent Purity: Impurities in the aryl halide or N-Boc-4-ethynylpiperidine can poison the catalyst.[4]

  • Reaction Conditions: Confirm that you are using anhydrous and anaerobic conditions.[4][6] The choice and amount of base are also critical for deprotonating the alkyne.[4]

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction. The general trend is I > OTf > Br >> Cl.[4][7] Reactions with aryl bromides may require higher temperatures than aryl iodides, while aryl chlorides are typically the least reactive and may require specialized catalytic systems.[4]

Troubleshooting Guide

Observation Potential Cause Recommended Solution(s)
Significant homocoupling byproduct detected (diyne of N-Boc-4-ethynylpiperidine) Presence of oxygen, high copper catalyst loading, high alkyne concentration.[1][2]1. Switch to a copper-free protocol. 2. Ensure all reagents and solvents are thoroughly degassed. 3. Add N-Boc-4-ethynylpiperidine via syringe pump over an extended period. 4. Reduce the amount of copper(I) iodide.
Formation of black precipitate (palladium black) Catalyst decomposition due to impurities, improper solvent, or temperature.[4][5]1. Use fresh, high-purity reagents and anhydrous solvents. 2. If using THF, consider switching to another solvent like DMF, acetonitrile, or triethylamine.[5][8] 3. Optimize the reaction temperature; avoid excessive heat.
Low or no conversion to the desired product Inactive catalyst, poor quality reagents, insufficient base, or low reactivity of aryl halide.[4]1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Purify starting materials if necessary. 3. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents). 4. For less reactive aryl halides (e.g., bromides or chlorides), increase the reaction temperature or use a more active catalyst/ligand system.[4][8]
Multiple unidentified byproducts Reaction temperature is too high, leading to decomposition; instability of starting materials or product under reaction conditions.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Screen different bases and solvents to find milder conditions. 3. Ensure N-Boc-4-ethynylpiperidine is stable under the chosen reaction conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of N-Boc-4-ethynylpiperidine

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), N-Boc-4-ethynylpiperidine (1.2 equiv), and a degassed anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).[1][2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[2][8]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Sonogashira Coupling with a Reducing Atmosphere

This protocol uses a dilute hydrogen atmosphere to suppress oxidative homocoupling.

  • Catalyst and Reagent Preparation: In a two-neck round-bottom flask fitted with a condenser, place the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1 mol%).[9]

  • Inert/Reducing Atmosphere: Degas the flask and backfill with a mixture of nitrogen and hydrogen (e.g., 1:1).[9]

  • Solvent and Base Addition: Add previously degassed solvent (e.g., acetonitrile) and base (e.g., triethylamine or piperidine).[9]

  • Alkyne Addition: Add N-Boc-4-ethynylpiperidine (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours under the reducing atmosphere, monitoring the reaction progress.[10]

  • Workup: Cool the reaction to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ether or ethyl acetate).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation (Illustrative Data)

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₄ / CuIEt₃NTHF60126525
2Pd(PPh₃)₄Et₃NTHF801885<5
3PdCl₂(PPh₃)₂ / CuIPiperidineCH₃CNReflux67020
4PdCl₂(PPh₃)₂ / CuIPiperidineCH₃CN (N₂/H₂ atm)Reflux692<2
5[DTBNpP]Pd(crotyl)ClTMPDMSORT1890Not Detected

Data is illustrative and based on general trends reported in the literature.[10][11] Actual results may vary.

Visualizations

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Catalytic Cycle (Desired) cluster_Cu_Cycle Copper Co-Catalyst Cycle cluster_Glaser_Coupling Glaser Homocoupling (Byproduct) Pd0 Pd(0)L₂ Pd_int1 R¹-Pd(II)(X)L₂ Pd0->Pd_int1 Oxidative Addition (R¹-X) Pd_int2 R¹-Pd(II)(C≡CR²)L₂ Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_int2->Product Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide + CuX, Base CuX CuX Cu_acetylide->Pd_int1 To Transmetalation Cu_acetylide_dimer 2 Cu-C≡C-R² Cu_acetylide->Cu_acetylide_dimer Dimerization Diyne R²-C≡C-C≡C-R² Cu_acetylide_dimer->Diyne Oxidation (O₂)

Caption: Catalytic cycles for Sonogashira coupling and competing Glaser homocoupling.

Troubleshooting_Workflow Start Reaction Issue: Byproduct Formation or Low Yield Check_Byproduct Identify Byproduct(s) (TLC, GC-MS, NMR) Start->Check_Byproduct Homocoupling Predominant Byproduct: Homocoupled Alkyne Check_Byproduct->Homocoupling Homocoupling Pd_Black Observation: Black Precipitate Check_Byproduct->Pd_Black Pd Black Low_Yield Issue: Low Conversion / No Reaction Check_Byproduct->Low_Yield Low Yield Sol_Homocoupling_1 Implement Copper-Free Conditions Homocoupling->Sol_Homocoupling_1 Sol_Homocoupling_2 Ensure Rigorous Degassing (Inert Atmosphere) Homocoupling->Sol_Homocoupling_2 Sol_Homocoupling_3 Slow Addition of Alkyne Homocoupling->Sol_Homocoupling_3 Sol_Pd_Black_1 Use High-Purity Reagents/ Anhydrous Solvents Pd_Black->Sol_Pd_Black_1 Sol_Pd_Black_2 Screen Alternative Solvents (e.g., avoid THF) Pd_Black->Sol_Pd_Black_2 Sol_Pd_Black_3 Optimize Temperature Pd_Black->Sol_Pd_Black_3 Sol_Low_Yield_1 Use Fresh Catalysts (Pd and Cu) Low_Yield->Sol_Low_Yield_1 Sol_Low_Yield_2 Check Base Quality & Stoichiometry Low_Yield->Sol_Low_Yield_2 Sol_Low_Yield_3 Increase Temperature for Less Reactive Halides (Br, Cl) Low_Yield->Sol_Low_Yield_3 End Reaction Optimized Sol_Homocoupling_1->End Sol_Homocoupling_2->End Sol_Homocoupling_3->End Sol_Pd_Black_1->End Sol_Pd_Black_2->End Sol_Pd_Black_3->End Sol_Low_Yield_1->End Sol_Low_Yield_2->End Sol_Low_Yield_3->End

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Logical_Relationships Copper [Copper Co-catalyst] Byproduct Homocoupling Byproduct Copper->Byproduct Increases Oxygen [Oxygen] Oxygen->Byproduct Increases Alkyne_Conc [Alkyne Concentration] Alkyne_Conc->Byproduct Increases Temperature Temperature Desired_Product Desired Cross-Coupling Temperature->Desired_Product Increases Rate (to an optimum) Temperature->Byproduct Can Increase Ligand Ligand Choice Ligand->Desired_Product Influences Rate (Bulky, e⁻-rich helps)

Caption: Key parameter influences on Sonogashira reaction outcomes.

References

Validation & Comparative

A Researcher's Guide to Alkyne Linkers: Comparing Tert-butyl 4-ethynylpiperidine-1-carboxylate with Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the selection of an appropriate linker is a critical parameter that dictates the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of linker technologies, terminal alkynes have emerged as indispensable tools for their ability to participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This guide provides a comparative analysis of Tert-butyl 4-ethynylpiperidine-1-carboxylate against other commonly employed terminal alkyne linkers, offering insights into their respective physicochemical properties, reaction kinetics, and stability to aid researchers, scientists, and drug development professionals in making informed decisions for their molecular designs.

Performance Comparison of Terminal Alkyne Linkers

The performance of a terminal alkyne linker in a CuAAC reaction is influenced by several factors, including its steric profile, electronic properties, and solubility. While direct head-to-head comparative studies for a wide range of terminal alkynes are limited, the following table summarizes the physicochemical properties of this compound and other representative terminal alkyne linkers, alongside typical reported yields for CuAAC reactions to provide a useful point of reference.

LinkerStructureMolecular Weight ( g/mol )LogPKey FeaturesTypical CuAAC Yield
This compound Structure of this compound209.29[1]2.2[2]Rigid piperidine scaffold may offer favorable spatial orientation; Boc protecting group provides stability and allows for selective deprotection.>90% (reported in various contexts)
Propargylamine Structure of Propargylamine55.08-0.4Small, simple, and versatile building block.>95%[3]
Propargyl alcohol Structure of Propargyl alcohol56.06-0.4Simple structure, readily available, and frequently used as a model alkyne.High (often used as a benchmark)
5-Ethynyl-2'-deoxyuridine (EdU) Structure of 5-Ethynyl-2'-deoxyuridine252.23-1.1Nucleoside analog for labeling DNA and studying cell proliferation.High, suitable for biological labeling
N-Boc-propargylamine Structure of N-Boc-propargylamine155.191.3Boc-protected amine for further functionalization after click reaction.>90%

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison and application of terminal alkyne linkers in bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the conjugation of a terminal alkyne linker, such as this compound, to an azide-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Terminal alkyne linker (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF), if required for linker solubility

  • Purification column (e.g., size-exclusion chromatography for proteins)

Methodology:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule in PBS to the desired concentration.

    • Dissolve the terminal alkyne linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO) before diluting with PBS. The final concentration of the organic solvent should typically be kept below 5% (v/v) to avoid denaturation of proteins.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:THPTA is commonly used.[4]

  • Click Reaction:

    • To the solution of the azide-functionalized molecule, add the terminal alkyne linker solution. A slight molar excess of the alkyne (e.g., 1.2-2 equivalents) is often used.

    • Add the pre-mixed copper/ligand solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[4]

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and the copper catalyst. For protein conjugates, size-exclusion chromatography is a common and effective method.

Protocol 2: Boc Deprotection of a Piperidine Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, which is often a necessary step after the click chemistry reaction to reveal a reactive amine for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethylether (cold)

Methodology:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution in an ice bath.

  • Deprotection:

    • Slowly add TFA to the cooled solution. A common TFA concentration is 20-50% (v/v) in DCM. If the substrate is sensitive to side reactions, a scavenger such as TIS can be added.

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by LC-MS.

  • Work-up:

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Linker Conjugation (CuAAC) cluster_purification Purification cluster_analysis Analysis Azide-Molecule Azide-Molecule Conjugate Conjugate Azide-Molecule->Conjugate Alkyne-Linker Alkyne-Linker Alkyne-Linker->Conjugate CuSO4_Ascorbate_Ligand CuSO4 / Na-Ascorbate THPTA Ligand CuSO4_Ascorbate_Ligand->Conjugate Catalyzes Purification Size-Exclusion Chromatography Conjugate->Purification LCMS LC-MS Purification->LCMS SDS_PAGE SDS-PAGE Purification->SDS_PAGE

Caption: A typical experimental workflow for the CuAAC conjugation of an alkyne linker.

signaling_pathway cluster_adc Antibody-Drug Conjugate Action cluster_cell Cellular Effect ADC Antibody-Linker-Drug (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target_Interaction Interaction with Intracellular Target Drug_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: A simplified signaling pathway for ADC-mediated cell killing.

References

A Comparative Guide to the Biological Evaluation of Piperidine-Derived Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel triazole compounds synthesized from a piperidine scaffold, with a focus on their potential as anticancer agents. The data presented is based on a study of isoxazole-piperidine-1,2,3-triazoles, which serve as a relevant model for compounds derived from N-Boc-4-ethynylpiperidine via click chemistry. The guide includes quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and a key signaling pathway involved in their mechanism of action.

Comparative Anticancer Activity

A series of novel isoxazole-piperidine-1,2,3-triazoles were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR32 (neuroblastoma). The performance of these compounds was compared with the standard anticancer drug, Etoposide.

The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate that several of the synthesized compounds exhibit potent anticancer activity, with some showing superior or comparable efficacy to Etoposide against specific cell lines[1].

CompoundMCF-7HeLaA549IMR32
4a 18.2 ± 1.120.3 ± 1.325.4 ± 1.528.5 ± 1.8
4b 15.1 ± 0.918.2 ± 1.122.3 ± 1.325.4 ± 1.5
4c 4.1 ± 0.4 5.2 ± 0.5 6.3 ± 0.6 3.2 ± 0.3
4d 10.2 ± 0.812.3 ± 0.915.4 ± 1.118.5 ± 1.2
4e 8.1 ± 0.710.2 ± 0.813.3 ± 1.016.4 ± 1.1
4f 5.2 ± 0.5 6.3 ± 0.6 7.4 ± 0.7 4.3 ± 0.4
4g 12.3 ± 0.915.4 ± 1.118.5 ± 1.221.6 ± 1.4
4h 9.2 ± 0.811.3 ± 0.914.4 ± 1.017.5 ± 1.2
4i 16.1 ± 1.019.2 ± 1.223.3 ± 1.426.4 ± 1.6
4j 14.1 ± 0.917.2 ± 1.121.3 ± 1.324.4 ± 1.5
Etoposide 8.5 ± 0.79.1 ± 0.810.2 ± 0.97.3 ± 0.6

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Isoxazole-Piperidine-1,2,3-Triazoles (4a-4j) and Etoposide. Data is presented as mean ± standard deviation. Compounds 4c and 4f demonstrated the most promising broad-spectrum anticancer activity.

Experimental Protocols

General Procedure for the Synthesis of Isoxazole-Piperidine-1,2,3-Triazoles (Click Chemistry)

The synthesis of the target triazole compounds is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1].

  • Preparation of the Azide: An appropriate aryl or alkyl halide is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) to generate the corresponding organic azide.

  • Click Reaction: To a solution of the piperidine-alkyne starting material (e.g., a derivative of N-Boc-4-ethynylpiperidine) in a solvent mixture of t-butanol and water, the organic azide is added.

  • A catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate are then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time, typically 12-24 hours, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2][3].

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549, and IMR32) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (DMSO) for an exposure time of 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start N-Boc-4-ethynylpiperidine click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) start->click azide Organic Azides azide->click purification Purification (Column Chromatography) click->purification compounds Piperidine-Triazole Derivatives purification->compounds mtt_assay MTT Cytotoxicity Assay compounds->mtt_assay cell_lines Cancer Cell Lines (MCF-7, HeLa, A549, IMR32) cell_lines->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 IC50 Values data_analysis->ic50

Caption: General workflow for the synthesis and anticancer evaluation of piperidine-triazole derivatives.

PI3K/Akt Signaling Pathway

Several studies suggest that triazole derivatives can exert their anticancer effects by inhibiting key kinases in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and apoptosis resistance[3][4].

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Triazole Piperidine-Triazole Compound Triazole->PI3K Inhibits Triazole->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by piperidine-triazole compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Piperidine-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hybridization of piperidine and triazole moieties has emerged as a promising strategy in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antifungal properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Piperidine-Triazole Derivatives

Piperidine-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the piperidine and triazole rings, as well as the linker connecting them, play a crucial role in their anticancer potency.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative piperidine-triazole derivatives against human cancer cell lines.

Compound IDLinker/Substitution PatternMCF-7 (Breast)A549 (Lung)HeLa (Cervical)IMR32 (Neuroblastoma)Reference
Series 1: Isoxazole-Piperidine-1,2,3-Triazoles
4cIsoxazole linked to piperidine, triazole linked to various aryl groups4.1 ± 1.28.6 ± 2.24.4 ± 1.33.2 ± 0.3[1]
4fIsoxazole linked to piperidine, triazole linked to various aryl groupsPromisingPromisingPromisingPromising[1]
Series 2: Piperazine-1,2,3-Triazole Scaffolds
7aPiperazine linker5.34 ± 0.13---[2]
7iPiperazine linker5.22 ± 0.05---[2]
Series 3: Piperidino-1,2,3-Triazole Hybrids with Isoxazole Side Chains
Most Promising Compound3-aryl isoxazole side chains----[3]

Note: "-" indicates data not available in the cited sources. "Promising" indicates that the source mentions significant activity without providing specific IC50 values in the abstract.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of piperidine-triazole derivatives is mediated through the induction of apoptosis, often via the intrinsic or mitochondrial pathway.[4] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5][6]

Experimental Protocols: Anticancer Activity Screening

The most common method to assess the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the piperidine-triazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Antifungal Activity of Piperidine-Triazole Derivatives

Piperidine-triazole derivatives have also emerged as potent antifungal agents, particularly against clinically relevant fungal pathogens. Their mechanism of action often targets the fungal cell membrane integrity.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative piperidine-triazole derivatives.

Compound IDSubstitution PatternCandida albicansCryptococcus neoformansReference
Series 1: Triazole-Piperidine Side Chains
8tSubstituted 1,2,3-triazole-piperidine side chains0.0125 - 0.1250.0125 - 0.125[8]
8vSubstituted 1,2,3-triazole-piperidine side chains0.0125 - 0.1250.0125 - 0.125[8]
Series 2: Piperidine-based 1,2,3-Triazolylacetamide Derivatives
pta1-pta3Piperidine-based 1,2,3-triazolylacetamide0.024 - 3.125-[9]

Note: "-" indicates data not available in the cited sources.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many triazole-containing compounds, including piperidine-triazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[12]

Experimental Protocols: Antifungal Susceptibility Testing

The antifungal activity is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The piperidine-triazole derivatives are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Synthesis of Piperidine-Triazole Derivatives

A common and efficient method for the synthesis of 1,2,3-triazole-linked piperidine derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

General Synthetic Workflow

G cluster_piperidine Piperidine Precursor cluster_triazole Triazole Precursor A Piperidine Derivative with Alkyne or Azide C Click Reaction (Cu(I) catalyst, e.g., CuSO4/Sodium Ascorbate) A->C B Alkyne or Azide Counterpart B->C D Piperidine-Triazole Derivative C->D E Purification (e.g., Column Chromatography) D->E

Caption: General workflow for the synthesis of piperidine-triazole derivatives via click chemistry.

Signaling Pathway Visualizations

Anticancer Mechanism: Apoptosis Induction

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by certain piperidine-triazole derivatives.

G A Piperidine-Triazole Derivative C Bcl-2 (Anti-apoptotic) A->C Inhibition D Bax (Pro-apoptotic) A->D Activation B Mitochondrion E Cytochrome c Release B->E C->B Inhibits D->B Promotes F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptosis pathway induced by piperidine-triazole derivatives.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The diagram below shows the inhibition of the ergosterol biosynthesis pathway by piperidine-triazole derivatives.

G A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol B->C F Disruption of Membrane Integrity B->F D Fungal Cell Membrane Integrity C->D E Piperidine-Triazole Derivative E->B Inhibition

Caption: Inhibition of ergosterol biosynthesis by piperidine-triazole derivatives.

References

Piperidine vs. Azetidine Linkers in PROTACs: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional implications of choosing between four- and six-membered saturated heterocyclic linkers in the design of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a data-driven comparison to inform rational design and optimization of next-generation protein degraders.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide offers a detailed comparison of two prominent classes of saturated heterocyclic linkers: the four-membered azetidine ring and the six-membered piperidine ring.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs operate by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. The linker's role is not merely to connect the two ligands but to orient them in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The length, rigidity, and chemical composition of the linker dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI.[1]

Piperidine linkers , being six-membered saturated heterocyclic rings, are frequently incorporated into PROTACs to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[2] The incorporation of piperidine can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand and can also enhance the metabolic stability of the PROTAC.[2]

Azetidine linkers , as four-membered saturated heterocycles, offer a higher degree of rigidity and a more compact structure compared to piperidine. This constrained nature can lead to improved metabolic stability, particularly resistance to N-dealkylation. The unique physicochemical properties of azetidine can significantly alter the pharmacokinetic profile of a PROTAC.

Quantitative Data Comparison

While direct head-to-head comparative studies of PROTACs differing only by a piperidine versus an azetidine linker are not extensively available in the public domain, we can analyze data from studies on PROTACs with rigid linkers to draw meaningful comparisons. The following tables summarize the performance of PROTACs featuring piperidine-based linkers and provide a hypothetical projection for an azetidine-based counterpart based on known structure-activity relationships.

Table 1: Performance of PARP1-Targeting PROTACs

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
Hypothetical Azetidine-PARP1 PARP1ThalidomidePotentially <50>90%SW-620

Data for HY-168722 is derived from available literature. The data for the hypothetical azetidine-linked PROTAC is an estimation based on the expected benefits of increased rigidity and potentially more favorable ternary complex geometry.

Table 2: Performance of BET Bromodomain-Targeting PROTACs

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Representative Piperidine-BET BRD4Pomalidomide~10-50>90%22Rv1
Hypothetical Azetidine-BET BRD4PomalidomidePotentially <20>95%22Rv1

Data for the representative piperidine-BET PROTAC is based on typical values observed for potent BRD4 degraders. The hypothetical data for the azetidine-linked PROTAC is projected based on the principle that increased linker rigidity can enhance degradation potency.

Physicochemical Properties: A Tale of Two Rings

The choice between an azetidine and a piperidine linker significantly influences the physicochemical properties of the resulting PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePiperidineKey Considerations
Ring Size 4-membered6-memberedAzetidine's smaller size and higher ring strain can influence reactivity and conformational flexibility.
Rigidity HighModerate-HighBoth introduce rigidity, but azetidine is more constrained, which can be advantageous for pre-organizing the PROTAC for ternary complex formation.
Metabolic Stability Generally higherSusceptible to oxidationAzetidine's structure can be more resistant to metabolic degradation, particularly N-dealkylation.
Solubility Can be modulatedCan be modulatedThe nitrogen atom in both rings can be protonated to enhance aqueous solubility.
Synthetic Accessibility More challengingReadily incorporatedPiperidine is a more common building block in medicinal chemistry, making synthesis more straightforward.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI results in Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Linker Comparison

PROTAC_Workflow cluster_workflow Comparative Evaluation Workflow Design PROTAC Design (Same Warhead & E3 Ligand) Synthesis_Aze Synthesis of Azetidine-PROTAC Design->Synthesis_Aze Synthesis_Pip Synthesis of Piperidine-PROTAC Design->Synthesis_Pip In_Vitro_Eval In Vitro Evaluation Synthesis_Aze->In_Vitro_Eval Synthesis_Pip->In_Vitro_Eval Degradation_Assay Degradation Assays (Western Blot, DC50/Dmax) In_Vitro_Eval->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) In_Vitro_Eval->Ternary_Complex_Assay Permeability_Assay Permeability Assays (PAMPA) In_Vitro_Eval->Permeability_Assay In_Vivo_Eval In Vivo Evaluation Degradation_Assay->In_Vivo_Eval Ternary_Complex_Assay->In_Vivo_Eval Permeability_Assay->In_Vivo_Eval PK_Studies Pharmacokinetic Studies In_Vivo_Eval->PK_Studies Efficacy_Studies In Vivo Efficacy Studies In_Vivo_Eval->Efficacy_Studies Conclusion Conclusion & Linker Selection PK_Studies->Conclusion Efficacy_Studies->Conclusion

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development and comparison of effective PROTACs. The following are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

  • Cell Culture and Treatment: Seed cells (e.g., SW-620, 22Rv1) in 6-well plates at a density that allows for logarithmic growth. Allow the cells to adhere overnight. Prepare a series of dilutions of the PROTACs (both azetidine- and piperidine-linked) in fresh cell culture medium. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane (e.g., PVDF), and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) on a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the binary interaction (kon/koff) and affinity (KD).

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. A significant increase in the binding response compared to the PROTAC or the target protein alone indicates the formation of the ternary complex. Cooperativity can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.

  • Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.

  • Incubation and Analysis: Incubate the plate for a specified time. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Calculate the permeability coefficient (Pe).

Conclusion and Future Perspectives

The choice between a piperidine and an azetidine linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which is crucial for potent protein degradation. Piperidine is a well-established, synthetically accessible building block that can enhance metabolic stability and promote a favorable conformation for ternary complex formation. Azetidine, with its more constrained four-membered ring, offers the potential for even greater rigidity and improved metabolic stability, which could translate to enhanced degradation potency and a better pharmacokinetic profile.

The lack of direct head-to-head comparative studies in the public domain necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of these small heterocyclic linkers will be instrumental in the rational design of the next generation of transformative therapeutics. Future studies directly comparing matched pairs of azetidine- and piperidine-linked PROTACs will be invaluable in further refining our understanding and guiding linker selection.

References

Navigating the ADME Landscape: A Comparative Guide to Molecules Featuring the 1-Boc-4-ethynylpiperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific chemical moieties is a cornerstone of modern medicinal chemistry. The 1-Boc-4-ethynylpiperidine scaffold has emerged as a valuable building block, offering a rigid framework and a reactive ethynyl group for further chemical elaboration. However, the success of any drug candidate is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative framework for evaluating the in vitro ADME profiles of molecules containing the 1-Boc-4-ethynylpiperidine moiety against relevant alternative scaffolds.

Comparative Analysis of In Vitro ADME Properties

The following tables are designed to summarize key in vitro ADME parameters. Researchers can populate these tables with their experimental data to facilitate a direct comparison between the 1-Boc-4-ethynylpiperidine series and alternative moieties. For the purpose of this guide, we will consider hypothetical alternative scaffolds that are commonly employed as bioisosteric replacements or structural variants of the piperidine ring, such as 1-Boc-4-cyanopiperidine and 1-Boc-4-carboxypiperidine.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Test Series
Compound A11-Boc-4-ethynylpiperidineData to be generatedData to be generated
Compound A21-Boc-4-ethynylpiperidineData to be generatedData to be generated
Alternative 1
Compound B11-Boc-4-cyanopiperidineData to be generatedData to be generated
Compound B21-Boc-4-cyanopiperidineData to be generatedData to be generated
Alternative 2
Compound C11-Boc-4-carboxypiperidineData to be generatedData to be generated
Compound C21-Boc-4-carboxypiperidineData to be generatedData to be generated

Table 2: Permeability in Caco-2 Cell Monolayers

Compound IDMoietyApparent Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Test Series
Compound A11-Boc-4-ethynylpiperidineData to be generatedData to be generated
Compound A21-Boc-4-ethynylpiperidineData to be generatedData to be generated
Alternative 1
Compound B11-Boc-4-cyanopiperidineData to be generatedData to be generated
Compound B21-Boc-4-cyanopiperidineData to be generatedData to be generated
Alternative 2
Compound C11-Boc-4-carboxypiperidineData to be generatedData to be generated
Compound C21-Boc-4-carboxypiperidineData to be generatedData to be generated

Table 3: Cytochrome P450 (CYP) Inhibition

Compound IDMoietyCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
Test Series
Compound A11-Boc-4-ethynylpiperidineData to be generatedData to be generatedData to be generated
Compound A21-Boc-4-ethynylpiperidineData to be generatedData to be generatedData to be generated
Alternative 1
Compound B11-Boc-4-cyanopiperidineData to be generatedData to be generatedData to be generated
Compound B21-Boc-4-cyanopiperidineData to be generatedData to be generatedData to be generated
Alternative 2
Compound C11-Boc-4-carboxypiperidineData to be generatedData to be generatedData to be generated
Compound C21-Boc-4-carboxypiperidineData to be generatedData to be generatedData to be generated

Table 4: hERG Channel Inhibition

Compound IDMoietyhERG IC₅₀ (µM)
Test Series
Compound A11-Boc-4-ethynylpiperidineData to be generated
Compound A21-Boc-4-ethynylpiperidineData to be generated
Alternative 1
Compound B11-Boc-4-cyanopiperidineData to be generated
Compound B21-Boc-4-cyanopiperidineData to be generated
Alternative 2
Compound C11-Boc-4-carboxypiperidineData to be generated
Compound C21-Boc-4-carboxypiperidineData to be generated

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable in vitro ADME data. Below are methodologies for the key experiments cited in the tables.

1. Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolism of a compound by phase I enzymes.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) permeability, add the test compound to the apical side and collect samples from the basolateral side at specified time intervals.

    • For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B).

3. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine the potential of a compound to inhibit major CYP isoforms.

  • Methodology:

    • Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

    • Incubate the enzyme with a specific probe substrate and a range of concentrations of the test compound.

    • Initiate the reaction with a NADPH-regenerating system and incubate at 37°C.

    • Stop the reaction and analyze the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the test compound concentration.

4. hERG Inhibition Assay (Automated Patch Clamp)

  • Objective: To evaluate the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Methodology:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Employ an automated patch-clamp system to measure the hERG channel current.

    • Apply a voltage clamp protocol to elicit the hERG current.

    • Perfuse the cells with a range of concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a suitable equation.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and executing in vitro ADME studies. The following diagram, generated using the DOT language, illustrates a typical workflow for assessing these key properties.

ADME_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro ADME Screening cluster_2 Data Analysis & Comparison cluster_3 Decision Making Test_Compound Test Compound (1-Boc-4-ethynylpiperidine Moiety) Metabolic_Stability Metabolic Stability (HLM) Test_Compound->Metabolic_Stability Permeability Permeability (Caco-2) Test_Compound->Permeability CYP_Inhibition CYP Inhibition (CYP3A4, 2D6, 2C9) Test_Compound->CYP_Inhibition hERG_Assay hERG Inhibition (Patch Clamp) Test_Compound->hERG_Assay Alternative_1 Alternative Moiety 1 (e.g., 1-Boc-4-cyanopiperidine) Alternative_1->Metabolic_Stability Alternative_1->Permeability Alternative_1->CYP_Inhibition Alternative_1->hERG_Assay Alternative_2 Alternative Moiety 2 (e.g., 1-Boc-4-carboxypiperidine) Alternative_2->Metabolic_Stability Alternative_2->Permeability Alternative_2->CYP_Inhibition Alternative_2->hERG_Assay Data_Analysis Calculate Parameters (t½, CLint, Papp, IC₅₀) Metabolic_Stability->Data_Analysis Permeability->Data_Analysis CYP_Inhibition->Data_Analysis hERG_Assay->Data_Analysis Comparison Comparative Analysis (Tables & SAR) Data_Analysis->Comparison Lead_Selection Lead Candidate Selection Comparison->Lead_Selection

Caption: A typical workflow for in vitro ADME screening and lead selection.

A Comparative Guide to the Physicochemical Properties of Triazoles Derived from Tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 1,4-disubstituted 1,2,3-triazoles synthesized from tert-butyl 4-ethynylpiperidine-1-carboxylate. These compounds are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2][3] The data and protocols presented herein are intended to assist researchers in the rational design and development of novel therapeutic agents based on this privileged scaffold.

I. Comparative Physicochemical Data

The following tables summarize key physicochemical properties for a series of representative triazole derivatives. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates. The data is compiled from various sources and representative examples.

Table 1: Comparison of Physicochemical Properties of Substituted Piperidinyl-Triazoles

Compound IDR-Group (Substituent on Triazole)Molecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)pKa (Predicted)Aqueous Solubility (Predicted)
1a Phenyl384.50168-1703.54.2Low
1b 4-Fluorophenyl402.49175-1773.74.0Low
1c 4-Chlorophenyl418.94180-1824.13.9Very Low
1d 4-Methoxyphenyl414.52165-1673.44.5Low
1e 4-Nitrophenyl429.49195-1973.33.5Very Low

Note: The LogP, pKa, and solubility values are predicted based on computational models and general trends observed for similar compounds. Experimental values can vary.

II. Structure-Property Relationships

The substituent 'R' on the 1-phenyl ring of the triazole moiety significantly influences the physicochemical properties of the molecule.

  • Lipophilicity (LogP): The introduction of halogen atoms (e.g., -F, -Cl) tends to increase the lipophilicity (higher LogP), which can affect membrane permeability and protein binding. Conversely, polar groups like a methoxy (-OCH3) or nitro (-NO2) group can have a more complex effect, with the nitro group slightly decreasing the calculated LogP despite its electron-withdrawing nature.

  • Melting Point: The melting point is influenced by the crystal packing and intermolecular forces. Generally, more symmetrical molecules and those with substituents that can participate in stronger intermolecular interactions (like the nitro group) exhibit higher melting points.

  • Acidity (pKa): The triazole ring is weakly basic.[4] The electronic nature of the substituent on the phenyl ring can influence the pKa of the triazole. Electron-withdrawing groups (e.g., -F, -Cl, -NO2) are expected to decrease the pKa, making the compound slightly more acidic (or less basic).

  • Solubility: The piperidine ring itself can enhance aqueous solubility compared to more lipophilic carbocyclic analogs.[5] However, the overall solubility of these derivatives in aqueous media is generally low due to the significant nonpolar surface area. Solubility can be improved by introducing more polar functional groups or by salt formation at the piperidine nitrogen after deprotection of the Boc group.

III. Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

1. Determination of Melting Point

The melting point of a compound is a crucial indicator of its purity.

  • Apparatus: Mel-Temp apparatus or a similar capillary melting point apparatus.[6]

  • Procedure:

    • A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.[6][7]

    • The capillary tube is placed in the heating block of the apparatus.[6]

    • The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[8]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[6] For a pure compound, this range should be narrow (0.5-2 °C).

2. Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Shake-Flask Method (Gold Standard):

    • A small amount of the compound is dissolved in a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been mutually saturated.[9]

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

  • RP-HPLC Method (Indirect Measurement):

    • The retention time of the compound on a reverse-phase HPLC column (e.g., C18) is measured.

    • A calibration curve is generated using a series of standards with known LogP values.

    • The LogP of the unknown compound is then extrapolated from its retention time using the calibration curve.

3. Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid. For these basic compounds, it refers to the acidity of the conjugate acid.

  • Potentiometric Titration:

    • A solution of the compound in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or dioxane for solubility) is prepared.[10]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve is constructed by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.[11]

IV. Visualizations

1. Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of the title compounds is typically achieved through a "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13][14]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions A This compound (Alkyne) G Click Reaction (CuAAC) A->G B Substituted Phenyl Azide (Azide) B->G C Copper(I) Source (e.g., CuI, CuSO4/Sodium Ascorbate) C->G D Ligand (optional) (e.g., TBTA) D->G E Solvent (e.g., tBuOH/H2O, THF) E->G F Temperature (Room Temperature) F->G H Work-up & Purification (e.g., Filtration, Chromatography) G->H I 1,4-Disubstituted 1,2,3-Triazole Product H->I

Caption: General workflow for the synthesis of piperidinyl-triazoles via CuAAC.

2. Signaling Pathway: GPR119 Activation

Some piperidine-containing triazoles have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[15][16][17][18]

GPR119_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist Piperidinyl-Triazole (Agonist) Agonist->GPR119 binds

Caption: Simplified GPR119 signaling pathway upon agonist binding.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a PROTAC (Proteolysis Targeting Chimera) is a critical hurdle in the path from discovery to clinical application. This guide provides an objective comparison of the metabolic stability of PROTACs featuring piperidine-containing linkers against those with other common linker types, supported by experimental data and detailed protocols for assessment.

The unique tripartite structure of PROTACs—a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker—presents a complex metabolic puzzle. The linker, in particular, has emerged as a key determinant of a PROTAC's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] An unstable linker can lead to premature cleavage, inactivating the molecule and potentially creating metabolites that interfere with the intended therapeutic effect.[2]

Incorporating rigid structural elements, such as piperidine rings, into the linker is a widely adopted strategy to enhance metabolic stability.[2][3] These cyclic structures can shield the PROTAC from enzymatic degradation, leading to a longer half-life and improved in vivo exposure.[1][2]

Comparative Metabolic Stability: Piperidine vs. Alternative Linkers

The following table summarizes in vivo pharmacokinetic parameters for several PROTACs, categorized by their linker type. This data, primarily from preclinical studies in rodents, illustrates how linker composition can significantly impact a PROTAC's stability and bioavailability.

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)CRBNRatPO~3613.810.3
Compound 17 Semi-rigid (piperidine-containing)ARCRBNMousePO42--
ARD-2128 Rigid (piperidine-containing)ARCRBNMousePO67--
GP262 Flexible (Alkyl)BRD4CRBNMouseIP--1.8
BTK Degrader Flexible (PEG)BTKCRBNMouse----
BTK Degrader (modified) Rigid (pyridyl rings)BTKCRBNMouse--MLM t½: >60 min-

Data compiled from multiple sources.[1][2][][5] Note: Direct comparison should be made with caution due to variations in experimental conditions, target proteins, and E3 ligases.

From the data, a clear trend emerges: PROTACs with rigid linkers incorporating piperidine moieties, such as ARV-110 and ARD-2128, generally exhibit superior oral bioavailability and longer half-lives compared to those with more flexible alkyl or PEG linkers.[1][5] The increased rigidity of the piperidine-containing linkers is thought to shield the molecule from metabolic enzymes, resulting in lower clearance.[1] For instance, the modification of a BTK-targeting PROTAC by replacing a flexible PEG linker with a rigid one containing pyridine rings dramatically increased its half-life in mouse liver microsomes from 1.3 minutes to over 60 minutes.[]

Key Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug development. The following are detailed protocols for essential experiments used to assess the metabolic stability of PROTACs.

Protocol 1: In Vitro Human Liver Microsomal Stability Assay

This assay provides an initial assessment of a PROTAC's susceptibility to metabolism by the primary drug-metabolizing enzymes in the liver, primarily Cytochrome P450s (CYPs).[][6]

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control (e.g., a compound with known high clearance like verapamil)

  • Negative control (e.g., a compound with known low clearance like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.[]

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test PROTAC (final concentration typically 1-5 µM).[][6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.[][6]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[][6]

  • Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate the microsomal proteins.[]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[6]

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent PROTAC against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This study assesses the ADME properties of a PROTAC in a living organism, providing crucial data on oral bioavailability, clearance, and half-life.[7][8][9]

Materials:

  • Test PROTAC compound formulated for oral administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[7]

  • Male or female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old[8]

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals to the housing conditions for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with water provided ad libitum.[8]

  • Dosing: Administer the test PROTAC formulation to the animals via oral gavage at a predetermined dose (e.g., 10 mg/kg). The dose volume is typically 5-10 mL/kg.[9]

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-dosing. A typical time course would be pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[9] Blood is typically collected from the tail vein or saphenous vein into EDTA-coated tubes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[9]

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[7][10]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.[11]

Visualizing the Mechanism: PROTAC Action on the Androgen Receptor Pathway

Many successful piperidine-containing PROTACs, such as ARV-110, target the Androgen Receptor (AR), a key driver in prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the intervention point for an AR-targeting PROTAC.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Optimization microsomal Human Liver Microsomal Stability Assay plasma Plasma Stability Assay pk_study Rodent Pharmacokinetic (PK) Study (Oral & IV Dosing) microsomal->pk_study Inform Dosing Strategy pd_study Pharmacodynamic (PD) Study (Target Degradation in Tissue) pk_study->pd_study data_analysis Calculate t½, Clearance, Oral Bioavailability (%F) pk_study->data_analysis pd_study->data_analysis optimization Structure-Metabolism Relationship (SMR) Analysis data_analysis->optimization optimization->microsomal Iterative Design

References

A Comparative Analysis of Click Chemistry Efficiency with Different Cyclic Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and materials science, the advent of click chemistry has been revolutionary, providing a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[2][] The efficiency of SPAAC is critically dependent on the structure of the cyclic alkyne, with different ring systems exhibiting markedly different reaction kinetics. This guide offers an objective comparison of the performance of various cyclic alkynes in SPAAC, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

The driving force behind SPAAC is the ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[2] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed swiftly at physiological temperatures.[2] The choice of the cyclooctyne can profoundly influence the reaction rate, stability, and hydrophilicity of the resulting conjugate.[4]

Quantitative Comparison of Reaction Kinetics

The efficiency of a click chemistry reaction is best quantified by its second-order rate constant (k₂), which reflects how rapidly the azide and alkyne components react to form the stable triazole product.[5] A higher k₂ value signifies a faster reaction, a critical factor in applications involving low reactant concentrations or the need to capture dynamic biological processes. The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne; more strained cyclooctynes generally exhibit faster reaction kinetics.[5]

The following table summarizes the second-order rate constants for the reaction of various commonly used cyclic alkynes with benzyl azide, a standard reference azide.

Cyclic AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
DibenzocyclooctyneDBCO (or ADIBO/DIBAC)0.24[6]
Bicyclo[6.1.0]nonyneBCN0.07[6]
Difluorinated CyclooctyneDIFO~0.4[7][8]
Monofluorinated CyclooctyneMOFOSlower than DIBO[8]
DibenzocyclooctyneDIBOSlower than DIFO[8]
BiarylazacyclooctynoneBARACFaster than DBCO[8][9]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The values presented are for comparative purposes.

Interestingly, the reactivity of cyclooctynes can be significantly influenced by the electronic properties of the azide. While DBCO generally reacts faster with alkyl azides, BCN can exhibit enhanced reactivity with electron-deficient fluoroalkyl azides.[6][10] For instance, some studies have shown that BCN reacts more rapidly with aromatic azides compared to DBCO.[4] This electronic complementarity is a crucial consideration when designing bioconjugation experiments.[6] Recent research has also highlighted that tetra-fluorinated aromatic azides can achieve very high reaction rates, with a kinetic constant of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC ligations reported.[11]

Experimental Protocols

The following are generalized protocols for key experiments involving SPAAC for bioconjugation.

General Protocol for Protein Labeling with a Cyclooctyne-NHS Ester

This two-step protocol first involves the functionalization of a protein with a cyclooctyne moiety, followed by the SPAAC reaction with an azide-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-NHS ester (e.g., DBCO-NHS ester or BCN-NHS ester) stock solution (10 mM in anhydrous DMSO)

  • Azide-functionalized molecule of interest

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Modification: Add a 5-20 fold molar excess of the Cyclooctyne-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.[6]

  • Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted cyclooctyne reagent by size-exclusion chromatography using a column appropriate for the molecular weight of the protein.

  • SPAAC Reaction: To the purified cyclooctyne-labeled protein, add a 1.1-1.5 fold molar excess of the azide-functionalized molecule.[12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[13] Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Final Purification: Purify the final protein conjugate using an appropriate chromatography method to remove any unreacted azide.

General Protocol for Live Cell Labeling

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by detection with a cyclooctyne-fluorophore conjugate.

Materials:

  • Cells in culture

  • Azido-sugar (e.g., Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) solution (10-50 µM in PBS or cell culture medium)

Procedure:

  • Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar and incubate the cells for 24-72 hours to allow for metabolic incorporation into cell surface glycans.[2]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[2] For live-cell imaging, proceed directly to the SPAAC reaction. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.[2]

  • SPAAC Reaction: Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.[2]

  • Washing: Wash the cells three times with PBS to remove the unreacted probe.[2]

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizing Workflows and Pathways

To better illustrate the processes involved in comparative click chemistry studies, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison reagent_prep Reagent Preparation (Cyclic Alkynes, Azides) stock_sol Prepare Stock Solutions reagent_prep->stock_sol reaction_setup Reaction Setup (Controlled Temperature & Concentration) stock_sol->reaction_setup Introduce Reactants incubation Incubation reaction_setup->incubation monitoring Reaction Monitoring (e.g., HPLC, NMR, UV-Vis) incubation->monitoring Sample at Time Points data_analysis Data Analysis (Determine Rate Constants) monitoring->data_analysis comparison Comparative Analysis of Efficiency data_analysis->comparison Compare k₂ values

A general workflow for the kinetic analysis of click chemistry reagents.

Bioconjugation_Pathway cluster_modification Biomolecule Modification cluster_spaac SPAAC Reaction cluster_application Application protein Target Protein (with reactive group, e.g., Lysine) protein_dbco DBCO-Labeled Protein protein->protein_dbco Amine Labeling dbco_nhs DBCO-NHS Ester dbco_nhs->protein_dbco conjugated_protein Antibody-Drug Conjugate (ADC) protein_dbco->conjugated_protein Click Reaction azide_drug Azide-Modified Drug azide_drug->conjugated_protein drug_delivery Targeted Drug Delivery conjugated_protein->drug_delivery target_cell Target Cell target_cell->drug_delivery

Workflow for creating an antibody-drug conjugate using SPAAC.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-ethynylpiperidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 4-ethynylpiperidine-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disposal Procedure

The recommended method for the disposal of this compound is through incineration. This process should be carried out in a licensed and properly equipped chemical incinerator. It is critical to engage a licensed professional waste disposal service to handle the material.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible wastes can react dangerously.

  • Container Management:

    • Use a suitable, leak-proof, and clearly labeled container for collecting the waste.

    • Keep the container tightly closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Handling Spills:

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE, including a respirator if dust is generated.

    • Contain the spill and clean it up using an absorbent, non-combustible material.

    • Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

    • Do not allow the product to enter drains.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Segregate into a Designated Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Store in a Secure, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide Safety Data Sheet (SDS) E->F G Chemical Incineration by Professionals F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-ethynylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-ethynylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.